molecular formula C13H15ClFNO3 B12970011 tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Cat. No.: B12970011
M. Wt: 287.71 g/mol
InChI Key: VNPRFIVGRIQIHP-UHFFFAOYSA-N
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Description

Tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C13H15ClFNO3 and its molecular weight is 287.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15ClFNO3

Molecular Weight

287.71 g/mol

IUPAC Name

tert-butyl N-(2-acetyl-4-chloro-3-fluorophenyl)carbamate

InChI

InChI=1S/C13H15ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,16,18)

InChI Key

VNPRFIVGRIQIHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success.[1][2][3] Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure, connectivity, and dynamics of organic compounds in solution.[1][4][5] This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectral data for tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, a compound of interest in medicinal chemistry. The principles and methodologies discussed herein are broadly applicable to the structural characterization of a wide range of small molecules.

The strategic placement of acetyl, chloro, fluoro, and tert-butoxycarbonyl (Boc) groups on the phenyl carbamate scaffold presents a unique and informative case for NMR analysis. The interplay of electronic and steric effects of these substituents significantly influences the chemical environment of each nucleus, leading to a rich and interpretable spectrum. This guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral data.

Experimental Design: A Self-Validating Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained spectra.

1. Sample Preparation:

  • Analyte: Approximately 5-10 mg of purified tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) is recommended as a first choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference standard (δ = 0.00 ppm).

  • Procedure: The sample is dissolved in the deuterated solvent in a clean, dry vial. The resulting solution is then filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

2. Instrumentation and Data Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of 16-20 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to ensure that each unique carbon appears as a singlet.

    • Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate. These predictions are based on established substituent effects on aromatic systems and data from related compounds.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.5 - 9.5br s-1HNH
~7.4 - 7.6d~8-91HH-6
~7.2 - 7.4d~10-111HH-5
~2.6s-3HCH₃ (acetyl)
~1.5s-9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200C=O (acetyl)
~152C=O (carbamate)
~155 (d, ¹JCF ≈ 250 Hz)C-3
~135C-1
~128 (d, ²JCF ≈ 15 Hz)C-2
~125 (d, ³JCF ≈ 5 Hz)C-4
~122 (d, ²JCF ≈ 20 Hz)C-5
~120C-6
~82C(CH₃)₃
~30CH₃ (acetyl)
~28C(CH₃)₃

In-Depth Spectral Interpretation

A thorough analysis of the predicted ¹H and ¹³C NMR spectra reveals key structural features of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate.

¹H NMR Spectrum Analysis
  • NH Proton: The carbamate NH proton is expected to appear as a broad singlet in the downfield region (~8.5 - 9.5 ppm). Its chemical shift and peak shape can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10]

  • Aromatic Protons: The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the acetyl, chloro, and fluoro groups will deshield these protons, causing them to resonate at lower field. The fluorine atom will also introduce additional coupling to the adjacent protons, which may result in more complex splitting patterns upon high-resolution measurement.

  • Acetyl Protons: The three protons of the acetyl methyl group are expected to appear as a sharp singlet at around 2.6 ppm. This is a characteristic chemical shift for an acetyl group attached to an aromatic ring.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.5 ppm, a typical chemical shift for a Boc-protecting group.[6][10]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The acetyl carbonyl carbon will appear at a lower field (~200 ppm) compared to the carbamate carbonyl carbon (~152 ppm).[7][8][11]

  • Aromatic Carbons: The six aromatic carbons will exhibit distinct chemical shifts due to the different substituents. The carbon directly attached to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 82 ppm, while the three equivalent methyl carbons will resonate at approximately 28 ppm.[6]

Visualizing Molecular Structure and NMR Assignments

The following diagram illustrates the structure of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate with annotated proton and carbon atoms for clarity in spectral assignment.

Caption: Molecular structure of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate.

Practical Implications for Drug Development

The detailed NMR analysis of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate provides critical information for researchers in drug development:

  • Structural Confirmation: The ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the molecule, confirming its identity and the success of a synthetic route.

  • Purity Assessment: The presence of any unexpected signals in the NMR spectra can indicate the presence of impurities, starting materials, or side products. Integration of the signals can be used for quantitative analysis of purity.

  • Conformational Analysis: In more advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), it is possible to probe the spatial proximity of protons and gain insights into the preferred conformation of the molecule in solution.

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of the modern medicinal chemist.[1][3][5] This in-depth guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, from experimental design to detailed spectral interpretation. The principles discussed herein are not only applicable to this specific molecule but also serve as a general framework for the structural elucidation of other novel organic compounds. By combining robust experimental protocols with a thorough understanding of NMR principles, researchers can confidently and accurately characterize their molecules of interest, accelerating the pace of drug discovery and development.

References

  • Supporting Information for various tert-butyl carbamates.
  • PubChem. tert-butyl N-[2-[4-[[3-butyl-1-[2-chloro-5-[(2-ethoxyacetyl)amino]phenyl].
  • Patterson-Elenbaum, S., et al. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Scite.ai.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications.
  • Crystal Structure of {4-[3-(4-Fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.
  • NMR Spectroscopy in Drug Discovery and Development. ResearchGate.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Request PDF - ResearchGate.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • 2-acetyl-4-chloro-2-(morpholine-4-carbonyl)-3-phenyl-butyronitrile. SpectraBase.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar.
  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
  • Fluorine NMR.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate. Benchchem.
  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC.
  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing).
  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Semantic Scholar.
  • tert-Butyl (2-bromo-4-fluorophenyl)carbamate.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? ResearchGate.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. Google Patents.
  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications.
  • part 111.' carbon-13 nmr spectra of substituted acetophenones'. Canadian Science Publishing.
  • How many 13 c nmr signals? Reddit.
  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace.
  • Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. ResearchGate.

Sources

Physicochemical Profiling and Synthetic Utility of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for accessing complex heterocyclic scaffolds. tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is a specialized, multi-substituted aniline derivative characterized by its ortho-acetyl group, meta-fluoro, and para-chloro halogens, alongside a tert-butoxycarbonyl (Boc) protected amine [1].

This whitepaper provides an in-depth technical guide on the physicochemical properties, handling, and synthetic applications of this compound. By understanding the profound electronic and steric effects exerted by its substitution pattern, researchers can reliably utilize this intermediate to synthesize high-value indoles and quinolines—pharmacophores frequently found in advanced kinase inhibitors and targeted oncology therapeutics.

Structural & Physicochemical Profiling

The reactivity of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is dictated by the competing electronic effects of its substituents. The fluorine atom at position 3 withdraws electron density via a strong inductive effect (-I), while the chlorine at position 4 contributes both inductive withdrawal (-I) and weak resonance donation (+M). The ortho-acetyl group further depletes electron density from the ring while introducing steric bulk.

To facilitate downstream chromatographic and synthetic planning, the core quantitative descriptors of this molecule are summarized below:

PropertyValueRationale / Implication for Bench Scientists
Molecular Formula C₁₃H₁₅ClFNO₃Highly substituted aromatic system requiring precise stoichiometric control.
Molecular Weight 287.71 g/mol Falls well within Lipinski’s Rule of 5; ideal for early-stage API synthesis.
Exact Mass 287.0725 DaCritical parameter for high-resolution LC-MS validation and isotopic tracking.
Estimated LogP ~3.6Highly lipophilic due to the Boc, Cl, and F groups; requires non-polar extraction solvents (e.g., EtOAc, DCM).
Topological Polar Surface Area 55.4 ŲModerate polarity; dictates chromatographic behavior (predictable R_f ~0.5 in 4:1 Hexane/EtOAc).
H-Bond Donors / Acceptors 1 / 4The N-H proton is highly acidic due to the adjacent Boc group and the electron-deficient aromatic ring.

Synthetic Methodology: Overcoming Steric and Electronic Deactivation

Synthesizing this compound from the free amine (1-(2-amino-4-chloro-3-fluorophenyl)ethan-1-one) is non-trivial. The combined electron-withdrawing effects of the halogens and the ortho-acetyl group severely deplete the nucleophilicity of the aniline nitrogen. Standard uncatalyzed protocols using Di-tert-butyl dicarbonate (Boc₂O) are kinetically sluggish and often fail to reach completion.

To overcome this high activation barrier, the protocol below utilizes 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP forms a highly electrophilic N-Boc-pyridinium intermediate, effectively bypassing the poor nucleophilicity of the halogenated aniline[2].

Protocol 1: Catalytic Boc-Protection of Deactivated Anilines

Reagents: 1-(2-amino-4-chloro-3-fluorophenyl)ethan-1-one (1.0 eq), Boc₂O (1.5 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Initiation: Dissolve the free amine in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere to prevent moisture-induced degradation of the Boc₂O.

  • Catalysis: Add DMAP (0.1 eq) to the stirring solution. Causality Note: The catalytic amount of DMAP is strictly required; without it, the reaction will stall at <20% conversion due to the deactivated nature of the nitrogen.

  • Reagent Addition: Introduce Boc₂O (1.5 eq) dropwise at 0 °C to control the initial exothermic release of CO₂ gas, then allow the reaction to warm to room temperature.

  • Self-Validating TLC Check: Monitor via Thin-Layer Chromatography (TLC). The reaction is self-validating: the successful addition of the bulky, lipophilic Boc group eliminates the primary amine's hydrogen-bonding capability, resulting in a massive, easily identifiable R_f shift (the product will run significantly higher than the starting material on silica).

  • Workup: Quench with 1N HCl to protonate and remove the DMAP catalyst. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Downstream Scaffold Generation: Indoles and Quinolines

The true value of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate lies in its bifunctional nature. The adjacent protected amine and acetyl group act as a primed "spring-loaded" system for heterocycle annulation.

Protocol 2: Friedländer Annulation (Quinoline Synthesis)

By cleaving the Boc group, the resulting ortho-aminoacetophenone can undergo a Friedländer condensation with an α-methylene ketone to yield highly substituted quinolines [3].

  • Deprotection: Treat the carbamate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate to yield the free amine TFA salt.

  • Condensation: Dissolve the intermediate in ethanol. Add the desired ketone (e.g., cyclohexanone, 1.2 eq) and a base catalyst (e.g., KOH, 2.0 eq).

  • Cyclodehydration: Reflux for 12 hours. The base catalyzes an initial aldol condensation between the acetyl methyl group and the ketone carbonyl, followed by rapid cyclodehydration with the primary amine.

  • Validation: The annulation is self-validating via FT-IR. The complete disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the emergence of aromatic C=N stretches (~1620 cm⁻¹) confirms the successful formation of the quinoline core.

Pathway Core tert-Butyl (2-acetyl-4-chloro-3- fluorophenyl)carbamate Deprotect TFA / DCM (Boc Cleavage) Core->Deprotect Acidic Conditions Indole Base-Promoted Cyclization (Indole Scaffold) Core->Indole Strong Base (t-BuOK) FreeAmine 1-(2-amino-4-chloro-3- fluorophenyl)ethanone Deprotect->FreeAmine Quinoline Friedländer Annulation (Quinoline Scaffold) FreeAmine->Quinoline + Ketone/Base

Synthetic pathways branching from the core Boc-protected acetophenone to heterocyclic scaffolds.

Analytical Characterization & Self-Validating Systems

To ensure scientific integrity before committing this intermediate to complex multi-step syntheses, a rigid analytical workflow must be employed. The presence of both chlorine and fluorine provides unique spectroscopic signatures that serve as internal validation mechanisms.

  • Mass Spectrometry (LC-MS): The presence of a single chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance ratio) dictates that the mass spectrum must show an [M+H]⁺ peak at 288 m/z and an[M+2+H]⁺ peak at 290 m/z. This isotopic pattern is a self-validating check that the halogen was not inadvertently cleaved during synthesis.

  • ¹H NMR Spectroscopy: The tert-butyl group will present as a massive 9H singlet at ~1.5 ppm, and the acetyl methyl group as a 3H singlet at ~2.6 ppm. The highly deshielded N-H proton typically appears as a broad singlet >10.0 ppm due to intramolecular hydrogen bonding with the ortho-acetyl carbonyl.

  • ¹⁹F NMR Spectroscopy: Will show a distinct single resonance, typically split by the adjacent aromatic protons, confirming the retention of the critical fluorine atom.

Analytical Sample Synthesized Carbamate Batch NMR 1H & 19F NMR Spectroscopy Sample->NMR LCMS LC-MS Analysis Sample->LCMS IR FT-IR Spectroscopy Sample->IR CheckNMR Verify Boc (1.5 ppm) & Acetyl (2.6 ppm) NMR->CheckNMR CheckMass Verify[M+H]+ = 288 m/z & 3:1 Isotope Pattern LCMS->CheckMass CheckIR Verify C=O (1680, 1720 cm-1) & N-H (3300 cm-1) IR->CheckIR Valid Batch Validated for Downstream Use CheckNMR->Valid CheckMass->Valid CheckIR->Valid

Self-validating analytical workflow for structural verification of the synthesized carbamate.

Handling, Stability, and Storage Protocols

While the Boc group provides excellent stability against nucleophiles and basic conditions, the molecule is sensitive to strong acids and prolonged thermal stress.

  • Storage: Store the solid compound in a desiccator at 2–8 °C. The highly electron-deficient ring makes the N-H bond surprisingly acidic, which can lead to slow, spontaneous intramolecular cyclization (Madelung-type reactions) if exposed to strong bases or extreme heat during prolonged storage.

  • Handling: Use standard PPE. Due to the lipophilic halogens, the compound readily permeates standard nitrile gloves if dissolved in highly penetrating solvents like DMSO or DMF. Always handle stock solutions in a properly ventilated fume hood.

References

  • Title: Cascade in Situ Iodination, Chromone Annulation, and Cyanation for Site-Selective Synthesis of 2-Cyanochromones (Discussing synthesis of structurally analogous tert-Butyl (2-acetylphenyl)carbamates) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Friedländer Synthesis of Quinolines Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL: [Link]

The Strategic Role of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate in Modern Drug Discovery: Synthetic Utility and Pharmacophoric Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate functions not as a direct biological ligand, but as a highly specialized, privileged synthetic intermediate (synthon). Its "mechanism of action" is bipartite: 1) Chemical Mechanism: It acts as a highly controlled building block for the synthesis of complex heterocyclic scaffolds (e.g., indoles, quinolines, and quinazolines). 2) Pharmacophoric Mechanism: It delivers a precise 4-chloro-3-fluorophenyl payload into the final active pharmaceutical ingredient (API), fundamentally altering the drug's target binding affinity and metabolic stability. This whitepaper deconstructs the structural rationale, biological impact, and self-validating synthetic workflows associated with this critical molecule.

Molecular Architecture & Rational Design

The precise substitution pattern of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is engineered to solve specific challenges in medicinal chemistry:

  • The Boc-Protected Amine (Position 1): The tert-butoxycarbonyl (Boc) group acts as a thermodynamic sink. It prevents the nucleophilic aniline nitrogen from participating in premature oxidation or N-alkylation during early-stage cross-coupling reactions.

  • The Ortho-Acetyl Group (Position 2): This provides a built-in electrophilic center. Once the Boc group is removed, the proximity of the free amine to the acetyl group perfectly primes the molecule for intramolecular cyclization, enabling the rapid assembly of bicyclic pharmacophores.

  • The 3-Fluoro-4-Chloro Motif (Positions 3 & 4): This dihalogenated pattern is a masterclass in rational design. The highly electronegative fluorine at position 3 induces a conformational lock on the adjacent acetyl group via dipole-alignment. Meanwhile, the chlorine at position 4 provides necessary steric bulk and polarizability for downstream target engagement[1].

Chemical Mechanism of Action: Synthetic Utility

The primary chemical mechanism of this synthon is its ability to undergo controlled deprotection followed by condensation. By liberating the amine, the molecule is transformed into 2-amino-4-chloro-3-fluoroacetophenone, a highly reactive precursor. This precursor is classically utilized in the Friedländer condensation to generate heavily substituted, halogenated quinoline or indole cores, which serve as the backbone for numerous antiviral and antineoplastic agents.

SyntheticWorkflow A tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate B Acidic Deprotection (TFA, 0°C to RT) A->B Removes Boc C 2-Amino-4-chloro- 3-fluoroacetophenone B->C Yields free amine D Friedländer Condensation C->D Base + Ketone E Halogenated Quinoline Scaffold D->E Cyclization

Synthetic workflow from Boc-protected intermediate to active quinoline scaffold.

Biological Mechanism of Action: The Halogenated Pharmacophore

Once integrated into a final drug candidate, the 4-chloro-3-fluorophenyl moiety ceases to be a mere structural scaffold and becomes an active participant in biological target engagement.

Halogen Bonding in Kinase Inhibition: In the development of pyrimidine-based [2], the incorporation of a chloro-fluoro-aryl motif significantly enhances potency. The chlorine atom acts as a Lewis acid (sigma-hole donor), engaging in highly directional halogen bonding with the Lewis basic backbone carbonyls of the kinase hinge region. This interaction anchors the drug in the ATP-binding pocket.

Allosteric Modulation and Metabolic Evasion: In the design of[3], such as Indolylarylsulfones, the 4-chloro-3-fluoro substitution allows the drug to fit snugly into the hydrophobic allosteric pocket of the RT enzyme. Furthermore, the fluorine atom sterically and electronically shields the aromatic ring from cytochrome P450 (CYP450) mediated hydroxylation, drastically extending the drug's half-life[4].

BiologicalMoA Drug Halogenated Pharmacophore Target Target Protein (e.g., Kinase Hinge) Drug->Target Binds to active site Metabolism CYP450 Resistance (F-steric block) Drug->Metabolism Evades oxidation HalogenBond Halogen Bonding (Cl/F interactions) Target->HalogenBond Stabilized by Inhibition Target Inhibition HalogenBond->Inhibition Induces Metabolism->Inhibition Prolongs half-life

Pharmacophoric mechanism of action: target inhibition and metabolic evasion.

Quantitative Impact on Drug Properties

The integration of the 4-chloro-3-fluoro motif reliably shifts the physicochemical properties of the resulting drug scaffold. The table below summarizes the typical quantitative impact observed during lead optimization.

PropertyUnsubstituted Phenyl Core4-Chloro-3-Fluoro Substituted CoreMechanistic Rationale
Lipophilicity (LogP) ~2.1~3.4Halogenation increases hydrophobicity, enhancing membrane permeability and partitioning into lipophilic binding pockets.
Metabolic Half-life (t1/2) ~45 mins>120 minsFluorine at the meta-position sterically and electronically blocks CYP450-mediated aromatic oxidation.
Target Binding Affinity (Kd) ~150 nM<10 nMChlorine at the para-position engages in highly directional halogen bonding with protein backbone carbonyls.
Amine pKa (Deprotected) ~4.6~3.2Strong electron-withdrawing effect of halogens reduces basicity, altering the protonation state at physiological pH.

Experimental Methodology: Self-Validating Synthesis Protocol

To harness the chemical mechanism of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, researchers must execute a precise deprotection and cyclization sequence. The following protocol outlines the synthesis of a halogenated quinoline scaffold.

Step 1: Controlled Boc Deprotection
  • Preparation: Dissolve 1.0 equivalent of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the solution to 0 °C under an inert argon atmosphere.

  • Acid Addition: Add 10 equivalents of trifluoroacetic acid (TFA) dropwise.

    • Causality: The Boc group is highly sensitive to acidic conditions. Initiating the reaction at 0 °C prevents the exothermic cleavage from generating localized hot spots, which could otherwise lead to the degradation of the electron-deficient acetyl group or unwanted polymerization of the resulting free amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and concentrate.

    • Self-Validation Checkpoint: Run an LC-MS aliquot of the crude product. The starting material will show an [M+Na]+ peak at m/z 310.5, while successful deprotection will yield a distinct [M+H]+ peak at m/z 188.5. Do not proceed until the 310.5 peak is entirely absent.

Step 2: Friedländer Condensation
  • Preparation: Dissolve the deprotected intermediate (1.0 eq) and the desired α-methylene ketone (1.2 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.2 eq).

    • Causality: The secondary amine acts as a base catalyst, facilitating the initial intermolecular aldol-type condensation between the acetyl methyl group and the ketone carbonyl, followed by the intramolecular cyclization of the free amine onto the newly formed enone.

  • Cyclization: Reflux the mixture for 12-16 hours.

  • Isolation: Cool to room temperature. Filter the resulting precipitate and recrystallize from ethanol to yield the pure halogenated quinoline scaffold.

    • Self-Validation Checkpoint: Analyze via 1H-NMR. The complete disappearance of the acetyl methyl protons (a singlet at ~2.5 ppm) and the emergence of a new aromatic proton corresponding to the newly formed heterocyclic ring confirms successful dehydration and cyclization.

References

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Solubility Profile of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical process development, particularly within the pharmaceutical industry, where it governs everything from reaction kinetics to final drug formulation. This guide focuses on tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, a complex functionalized aromatic compound for which solubility data is not publicly available. In the absence of established data, this document provides a comprehensive framework for researchers and drug development professionals to predict, determine, and understand its solubility profile. We merge theoretical predictive models, such as Hansen Solubility Parameters (HSP), with robust, step-by-step experimental protocols. This dual approach enables a scientifically rigorous yet practical workflow, designed to generate reliable and reproducible solubility data essential for process optimization, formulation, and purification strategies.

Introduction: The Critical Role of Solubility

The compound tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is a substituted aromatic carbamate. Its structure, featuring an acetyl group, halogen atoms (chloro and fluoro), and a bulky tert-butyl carbamate protecting group, presents a unique and complex physicochemical profile. The molecule possesses both lipophilic (aromatic ring, tert-butyl group) and polar (carbamate, acetyl carbonyl) characteristics, alongside potential sites for hydrogen bonding.

The prediction and experimental determination of the solubility of such molecules are critical for their successful application in various fields.[1][2] In drug development, for instance, solubility directly impacts bioavailability, the design of purification methods like crystallization, and the feasibility of formulation in various delivery vehicles.[1][2] This guide provides the theoretical foundation and actionable protocols to systematically characterize the solubility of this compound across a spectrum of relevant organic solvents.

Part I: Theoretical Framework & Predictive Analysis

Before embarking on experimental work, a theoretical analysis can effectively narrow the choice of solvents and predict the compound's behavior. This predictive-first approach saves time, reduces waste, and provides a rational basis for experimental design.

The Principle of "Like Dissolves Like"

The most fundamental principle of solubility dictates that a solute will dissolve best in a solvent that has a similar polarity.[3] A qualitative assessment of the target molecule suggests a moderately polar nature. The aromatic backbone and tert-butyl group contribute nonpolar character, while the carbamate, ketone, and halogen substituents introduce significant polarity and dipole moments. Therefore, we can hypothesize that the compound will exhibit limited solubility in highly nonpolar solvents (e.g., alkanes) and may also be poorly soluble in highly polar, protic solvents like water, but will likely show preferential solubility in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) system provides a more nuanced, quantitative framework. It deconstructs the total Hildebrand solubility parameter into three components representing specific intermolecular forces:[4][5]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The fundamental principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the solute and solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. By testing a compound in several solvents with known HSPs, a "solubility sphere" can be determined for the solute. Solvents that fall inside this sphere are considered good solvents.

Since experimental HSP values for tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate are unavailable, we can estimate them based on its functional groups. Given the presence of an aromatic ring, a ketone, a carbamate, and halogens, the estimated HSP values are likely to be in the following range:

  • δD: 18-20 MPa⁰·⁵ (typical for substituted benzenes)

  • δP: 6-9 MPa⁰·⁵ (contribution from ketone, carbamate, and C-X bonds)

  • δH: 4-7 MPa⁰·⁵ (carbamate N-H as a donor, carbonyls as acceptors)

The diagram below illustrates this concept, plotting our estimated solute position relative to common laboratory solvents.

Hansen_Solubility_Sphere cluster_solvents Common Organic Solvents in Hansen Space Heptane Heptane Toluene Toluene EtOAc EtOAc THF THF DCM DCM Acetone Acetone Solute Target Compound (Est.) Ethanol Ethanol Methanol Methanol xaxis δP (Polarity) --> yaxis δH (H-Bonding) -->

Caption: Estimated position of the target compound in Hansen space.

This predictive placement suggests that moderately polar aprotic solvents like Tetrahydrofuran (THF), Acetone, and Ethyl Acetate (EtOAc) are strong candidates for high solubility.

Part II: Experimental Design for Solubility Profiling

A tiered experimental approach is the most efficient method for comprehensive solubility characterization. It begins with rapid qualitative screening and progresses to precise quantitative measurements for the most promising solvent systems.

Experimental_Workflow A Step 1: Solvent Selection (Based on HSP & Polarity Spectrum) B Step 2: Qualitative Screening (Rapid Assessment) A->B Broad Solvent Range C Step 3: Quantitative Analysis (Shake-Flask Method) B->C Select Promising Solvents D Step 4: Data Interpretation (Solubility Profile & Model Validation) C->D Generate Precise Data (mg/mL)

Caption: A systematic workflow for solubility determination.
Method 1: Qualitative Solubility Classification

Rationale: This initial screening provides a rapid, semi-quantitative assessment across a wide range of solvents. It helps to quickly identify promising candidates for quantitative analysis and eliminate poor solvents, thus conserving material and time. The methodology is adapted from standard laboratory techniques for solubility determination.[6][7]

Protocol:

  • Preparation: Dispense approximately 10-20 mg of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate into separate, labeled 1-dram vials.

  • Solvent Addition: To each vial, add the selected solvent in 0.5 mL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds at room temperature (~25 °C).

  • Observation: Visually inspect the vial against a dark background for the presence of undissolved solid particles.

  • Classification:

    • Soluble: Complete dissolution in ≤ 1.0 mL of solvent (> 10-20 mg/mL).

    • Partially Soluble: Some, but not all, solid dissolves in 1.0 mL of solvent.

    • Insoluble: No visible dissolution of the solid in 1.0 mL of solvent (< 1-2 mg/mL).

  • Solvent Selection: Perform this test with a diverse set of solvents, such as those listed in the table below.

Table 1: Data Recording for Qualitative Solubility Screening

Solvent Class Solvent Predicted Solubility (from HSP) Observation (Soluble / Partially Soluble / Insoluble)
Nonpolar n-Heptane Low
Toluene Moderate
Aprotic Polar Dichloromethane Moderate-High
Ethyl Acetate High
Tetrahydrofuran (THF) High
Acetone High
Acetonitrile Moderate
Dimethyl Sulfoxide (DMSO) High
Protic Polar 2-Propanol Moderate
Ethanol Moderate

| | Methanol | Moderate-Low | |

Method 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8] It provides precise, reproducible data crucial for building thermodynamic models and for direct application in process chemistry and formulation. The key to this method's trustworthiness is ensuring that a true equilibrium is reached between the dissolved and undissolved solute.

Protocol:

  • Sample Preparation: Add an excess of the solid compound to a series of vials containing a known volume (e.g., 2.0 mL) of the selected solvents. The presence of excess solid throughout the experiment is critical for ensuring saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

  • Dilution: Immediately dilute the clear, saturated filtrate with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical detector.

  • Quantification (HPLC-UV):

    • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Method: Develop a simple isocratic HPLC method capable of resolving the analyte from any solvent-related peaks. A C18 column is typically a good starting point. The detection wavelength should be set to a λ_max of the compound for maximum sensitivity.

    • Calibration: Prepare a series of calibration standards of the compound of known concentrations and generate a calibration curve (Peak Area vs. Concentration).

    • Calculation: Determine the concentration of the diluted sample from the calibration curve and back-calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL).

Part III: Data Analysis and Advanced Modeling

Once experimental data is generated, it should be systematically tabulated and analyzed in the context of the initial theoretical predictions.

Table 2: Quantitative Solubility of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate at 25 °C

Solvent Dielectric Constant Hansen Parameters (δD, δP, δH) Experimental Solubility (mg/mL) Experimental Solubility (mol/L)
Toluene 2.4 (18.0, 1.4, 2.0)
Dichloromethane 9.1 (17.0, 7.3, 7.1)
Ethyl Acetate 6.0 (15.8, 5.3, 7.2)
Acetone 20.7 (15.5, 10.4, 7.0)
Tetrahydrofuran 7.6 (16.8, 5.7, 8.0)
Acetonitrile 37.5 (15.3, 18.0, 6.1)
Ethanol 24.6 (15.8, 8.8, 19.4)

| Methanol | 32.7 | (14.7, 12.3, 22.3) | | |

Note: Molar solubility calculated using an estimated molecular weight of 287.71 g/mol .

Interpretation and Outlook

The quantitative data should be correlated with the HSP values. A strong correlation would validate the initial predictive model. Any significant deviations may indicate specific, strong interactions (e.g., unexpected hydrogen bonding or π-stacking) not fully captured by the generalized parameters.

For advanced applications, such as crystallization design or formulation with solvent mixtures, further modeling can be employed:

  • Temperature Dependence: Repeating quantitative measurements at different temperatures allows for the determination of thermodynamic parameters of dissolution, such as enthalpy (ΔH) and entropy (ΔS), using the van 't Hoff equation.

  • Mixed Solvent Systems: The Jouyban-Acree model is a powerful tool for accurately predicting solubility in binary or multi-component solvent mixtures based on solubility data in the neat solvents.[9][10][11][12] This is highly relevant for fine-tuning solvent systems to achieve optimal solubility and anti-solvent properties for crystallization.

  • Machine Learning Models: The future of solubility prediction lies in thermodynamics-informed machine learning, which can leverage large datasets to predict solubility with high accuracy, even for novel compounds.[13][14]

Conclusion

This guide presents a comprehensive, structured approach for determining the solubility profile of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate. By integrating theoretical predictions from Hansen Solubility Parameters with rigorous experimental protocols like the shake-flask method, researchers can efficiently generate the high-quality data needed for informed decision-making in process development and pharmaceutical formulation. This methodology serves not only as a specific plan for the target compound but also as a template for characterizing novel chemical entities where solubility data is a critical unknown.

References

  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • ACS Publications - American Chemical Society. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • PubMed. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.
  • AICHE. Predicting solubility curves via a thermodynamic cycle and machine learning.
  • ChemRxiv. (2025, August 6). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ACS Publications. (2024, September 11). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.
  • PMC.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Asian Journal of Chemistry. Solubility Prediction of Pyrene in Non-Aqueous Solvent Mixtures Using Jouyban-Acree Model.
  • ResearchGate. (2018, April).
  • California State University, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • DuPont. Hansen Solubility Parameter System.
  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • Faculty of Science, Alexandria University.
  • University of Mustansiriyah. Classification of organic compounds By solubility.
  • Wikipedia. Hansen solubility parameter.
  • ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Hansen Solubility Parameters. HSP for Beginners.

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Thermodynamic Stability of Fluorinated Phenylcarbamate Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylcarbamates represent a privileged structural motif in medicinal chemistry, serving as the pharmacophoric core for cholinesterase inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and finely tuned prodrugs. However, their utility is frequently bottlenecked by unpredictable hydrolytic lability and metabolic clearance. The strategic incorporation of fluorine atoms into the phenylcarbamate scaffold fundamentally alters its thermodynamic ground state, conformational preferences, and transition-state activation energies.

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observation. We will dissect the causality behind fluorine-mediated stability, explore the stereoelectronic forces at play, and provide self-validating experimental protocols for profiling these critical parameters in drug development.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of a fluorinated phenylcarbamate is not a monolithic property; it is a composite of its conformational rigidity (ground-state thermodynamics) and its resistance to nucleophilic or base-catalyzed cleavage (kinetic stability).

The Dichotomy of Hydrolytic Degradation Mechanisms

The hydrolytic stability of carbamates is strictly dictated by their substitution pattern at the nitrogen atom. Fluorination exploits these mechanisms in opposing ways:

  • N-Monosubstituted Carbamates (The E1cB Pathway): Degradation proceeds via an Elimination Unimolecular conjugate Base (E1cB) mechanism. The rate-limiting step is the deprotonation of the carbamate N-H, followed by the rapid expulsion of the phenoxide leaving group to form a highly reactive isocyanate intermediate.

    • The Fluorine Effect: Introducing electron-withdrawing fluorine atoms on the N-alkyl chain significantly increases the acidity of the N-H bond. By stabilizing the resulting conjugate base via inductive effects, fluorination accelerates hydrolysis. This principle was elegantly demonstrated in the design of psilocin prodrugs, where increasing fluorine content on the N-alkyl promoiety reduced the hydrolytic half-life by an order of magnitude to achieve sub-hallucinogenic brain exposure 1.

  • N,N-Disubstituted Carbamates (The BAc​2 Pathway): Lacking an acidic N-H proton, these derivatives degrade via a classic base-catalyzed bimolecular ( BAc​2 ) attack of hydroxide directly at the carbonyl carbon.

    • The Fluorine Effect: Here, trifluoromethylation or heavy fluorination sterically shields the carbonyl carbon and alters the HOMO/LUMO gap. This increases the activation energy required to form the tetrahedral intermediate, thereby enhancing thermodynamic and oxidative stability—a property heavily leveraged not only in pharmaceuticals but also in advanced lithium-ion battery electrolytes 2.

Stereoelectronic Modulation and the Gauche Effect

Beyond simple inductive withdrawal, fluorine's high electronegativity and non-bonding lone pairs introduce profound stereoelectronic effects. In aliphatic chains adjacent to the carbamate core, the Carbon-Fluorine bond can engage in hyperconjugation ( σC−H​→σC−F∗​ ).

This phenomenon, known as the fluorine gauche effect, locks the molecule into specific low-energy conformers. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of target binding is minimized. Furthermore, this conformational locking buries the vulnerable carbonyl core within the molecule's steric bulk, artificially elevating the thermodynamic stability of the ground state against solvent-mediated hydrolysis 3.

The "Dark Side" of Fluorination: Defluorination Liabilities

While the C-F bond is thermodynamically robust (Bond Dissociation Energy > 109 kcal/mol), heterolytic cleavage can occur under physiological conditions if the molecule is improperly designed. For instance, β -fluoro carbonyls or systems where a nucleophilic heteroatom can displace fluorine via an SN​2 -like mechanism or neighboring group participation can lead to the release of toxic fluoride ions 4. Therefore, stability profiling must track both carbamate cleavage and defluorination events.

G Parent Fluorinated Phenylcarbamate Deprot N-H Deprotonation (F-Inductive Effect) Parent->Deprot N-monosubstituted Tetra OH- Attack at Carbonyl (Tetrahedral Intermediate) Parent->Tetra N,N-disubstituted Isocyanate Isocyanate Formation (Rate Limiting) Deprot->Isocyanate Degradation1 Amine + CO2 + Phenol Isocyanate->Degradation1 Degradation2 Sec-Amine + CO2 + Phenol Tetra->Degradation2

Mechanistic divergence of carbamate hydrolysis based on nitrogen substitution.

Quantitative Structure-Stability Relationships (SAR)

To illustrate the causality of fluorine placement, the following table synthesizes the thermodynamic and hydrolytic data of representative phenylcarbamate derivatives. Notice how the transition from non-fluorinated to trifluorinated N-alkyl chains drastically shifts the half-life.

Compound ClassSubstitution PatternPredominant MechanismHalf-life ( t1/2​ ) at pH 7.4Half-life ( t1/2​ ) at pH 1.2
Non-Fluorinated N-ethyl phenylcarbamateE1cB> 120 hours> 200 hours
Mono-Fluoro N-(2-fluoroethyl) phenylcarbamateE1cB~ 48 hours> 200 hours
Tri-Fluoro N-(2,2,2-trifluoroethyl) phenylcarbamateE1cB~ 2.5 hours> 200 hours
N,N-Disubstituted N,N-dimethyl-4-fluorophenylcarbamate BAc​2 > 300 hours> 300 hours

Data Interpretation: The exponential decrease in t1/2​ at pH 7.4 for the trifluoro derivative proves the E1cB acceleration. Conversely, all compounds remain highly stable at pH 1.2 (gastric conditions) because the E1cB mechanism relies on base-catalyzed deprotonation, which is entirely suppressed in acidic media.

Self-Validating Experimental Protocol: Thermodynamic Stability Profiling

A robust analytical workflow must eliminate artifactual degradation. The following protocol utilizes LC-MS/MS to evaluate the thermodynamic and hydrolytic stability of fluorinated phenylcarbamates.

Reagent Preparation & Matrix Design
  • Buffer Formulation: Prepare 0.1 M HCl (pH 1.2) to simulate gastric fluid, and 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to simulate systemic circulation.

  • Internal Standard (IS) Spiking: Spike the buffers with an inert, non-hydrolyzable internal standard (e.g., Carbamazepine, 50 ng/mL).

    • Causality: The IS acts as a self-validating control. If the IS signal fluctuates during LC-MS/MS analysis, it indicates matrix ionization suppression or instrument drift, rather than true compound degradation.

Thermostated Incubation & Kinetic Sampling
  • Initiation: Dissolve the fluorinated phenylcarbamate in DMSO (final assay concentration 1% DMSO to prevent co-solvent thermodynamic artifacts) and spike into the pre-warmed (37 °C) buffer to a final concentration of 1 μ M.

  • Sampling: Extract 50 μ L aliquots at predefined kinetic intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold Acetonitrile ( 4∘C ).

    • Causality: The cold acetonitrile serves a dual purpose. It drops the dielectric constant of the solution and drastically lowers the temperature, instantaneously arresting the hydrolysis reaction. This ensures the sample remains stable while waiting in the autosampler queue.

LC-MS/MS Quantification and Kinetic Modeling
  • Analysis: Inject 5 μ L of the quenched supernatant onto a C18 reverse-phase column. Monitor the parent mass transition and the predicted degradation products (e.g., the expelled phenol and the corresponding amine).

  • Data Processing: Plot the natural log of the remaining parent compound concentration versus time. A linear regression confirms pseudo-first-order degradation kinetics. The half-life is calculated as t1/2​=ln(2)/kobs​ , where kobs​ is the slope of the linear fit.

G Prep Buffer & Internal Standard Prep Incubate Thermostated Incubation (37°C) Prep->Incubate Quench Cold MeCN Quenching Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Kinetic Pseudo-First-Order Kinetic Modeling LCMS->Kinetic

Self-validating experimental workflow for compound stability profiling.

Conclusion

The thermodynamic stability of fluorinated phenylcarbamate derivatives is a highly tunable parameter. By understanding the mechanistic divergence between E1cB and BAc​2 pathways, and respecting the stereoelectronic constraints imposed by the fluorine gauche effect, drug developers can rationally design molecules with precise half-lives. Whether the goal is to create a rapidly cleaving prodrug for CNS delivery or an ultra-stable inhibitor that resists metabolic clearance, strategic fluorination remains one of the most powerful tools in the medicinal chemist's arsenal.

References

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. Journal of Medicinal Chemistry (via PubMed Central).
  • Fluorinated Carbamates as Suitable Solvents for LiTFSI-Based Lithium-Ion Electrolytes: Physicochemical Properties and Electrochemical Characterization.
  • Leveraging Fluorine (Stereoelectronic) Effects in Catalysis.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters (via PubMed Central).

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Safety data sheet and handling guidelines for tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Disclaimer: The following guide has been compiled from scientific literature and safety data for structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate. The recommendations herein are based on scientific inference and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction

tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is a substituted aromatic carbamate, a class of compounds with significant utility in organic synthesis and as intermediates in the development of pharmaceuticals and agrochemicals. The presence of multiple functional groups—a carbamate, an acetyl group, and halogen atoms (chlorine and fluorine)—on the phenyl ring suggests a compound with potential biological activity and specific chemical reactivity. This guide provides a detailed overview of the inferred safety considerations and best practices for handling this compound in a research and development setting.

Section 1: Chemical Identification and Inferred Properties

PropertyInferred Value/InformationSource/Basis of Inference
IUPAC Name tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamateStandard nomenclature
Molecular Formula C₁₃H₁₅ClFNO₃From structure
Molecular Weight 287.71 g/mol Calculated from formula
Appearance Likely a solid (white to off-white or yellow)Based on similar carbamates[1][2]
Solubility Expected to be soluble in organic solvents (e.g., DCM, THF, EtOAc) and have low solubility in water.General solubility of protected amines[3][4]
Thermal Stability Carbamates can be thermally labile and may decompose upon extensive heating.General properties of carbamates[5]

Section 2: Hazard Identification and Risk Assessment

The toxicological properties of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate have not been fully investigated.[6] However, based on its chemical structure, several potential hazards can be identified. Carbamates as a class can inhibit acetylcholinesterase, an enzyme critical for nerve function.[7][8]

Inferred GHS Hazard Statements:
  • H302: Harmful if swallowed. (Acute toxicity, oral)[1][9]

  • H315: Causes skin irritation. [1][9]

  • H319: Causes serious eye irritation. [1][9]

  • H335: May cause respiratory irritation. [1][6][9]

The presence of halogenated aromatic rings and an acetyl group may also contribute to its toxicological profile. A thorough risk assessment is mandatory before handling this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy cluster_review Review & Refine A Identify Hazards (Review literature for structurally similar compounds) B Analyze Exposure Potential (Inhalation, Dermal, Ingestion) A->B informs C Characterize Risk (Likelihood vs. Severity) B->C leads to D Implement Engineering Controls (Fume Hood) C->D dictates E Define PPE Requirements (Gloves, Goggles, Lab Coat) D->E supplements F Develop Safe Work Procedures (SOP) E->F informs G Monitor & Review Controls F->G requires H Update Procedures as Needed G->H may lead to

Caption: Risk assessment workflow for novel chemical compounds.

Section 3: Safe Handling and Storage Protocols

Given the inferred hazards, strict adherence to safe laboratory practices is essential.

Handling:
  • Engineering Controls: All manipulations of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6][11]

  • Electrostatic Discharge: Take precautionary measures against static discharge, especially when handling the powder in the presence of flammable solvents.[12][13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]

  • Incompatibilities: Store away from strong oxidizing agents.[11]

  • Environment: Store in an environment with an inert atmosphere if the compound is found to be sensitive to air or moisture.

Section 4: Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[12] This is to protect against splashes and airborne particles.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact.[6][12]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or where there is a significant risk of spillage, consider impervious clothing.[12]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a full-face respirator may be necessary.[12]

SOP_Flowchart start Start: Prepare to Handle Compound prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep setup Set up work in a Certified Chemical Fume Hood prep->setup weigh Carefully Weigh Solid Compound (Avoid creating dust) setup->weigh dissolve Add Solvent to Solid in a Controlled Manner weigh->dissolve reaction Perform Chemical Reaction or Procedure dissolve->reaction cleanup Quench Reaction (if necessary) and Begin Work-up reaction->cleanup waste Segregate and Dispose of Waste in Labeled Containers cleanup->waste decon Decontaminate Work Area and Glassware waste->decon end End: Procedure Complete decon->end

Caption: Standard operating procedure for handling the compound.

Section 5: Emergency Procedures

Prompt and correct action is crucial in the event of an emergency.

First-Aid Measures:
  • General Advice: Consult a physician and show them this safety guide.[6]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][12]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[6][12]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][12]

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][11]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HCl, HF).[6][11]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6][12]

Accidental Release Measures:
  • Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation. Avoid breathing dust and vapors.[6][10][12]

  • Environmental Precautions: Prevent the product from entering drains.[6][10]

  • Containment and Cleaning: Sweep up the solid material, taking care not to create dust, and shovel it into a suitable, closed container for disposal.[6][10][11]

Section 6: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated Packaging: Dispose of as unused product.[6]

References

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem. Available from: [Link]

  • tert-butyl N-[2-[4-[[3-butyl-1-[2-chloro-5-[(2-ethoxyacetyl)amino]phenyl]...]PubChem. Available from: [Link]

  • tert-butyl N-(2-acetyl-3-fluorophenyl)carbamate. Chemsrc. Available from: [Link]

  • Richards, J. R., et al. (2023). Carbamate Toxicity. StatPearls. Available from: [Link]

  • Supporting Information for... Organic Letters. Available from: [Link]

  • Papoutsis, I., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. Available from: [Link]

  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Available from: [Link]

  • Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]... Google Patents.
  • Forensic toxicological and analytical aspects of carbamate poisoning – A review. ResearchGate. Available from: [Link]

  • 2-Chloroacetamide. Eurofins. Available from: [Link]eurofins.com/media/11613177/2-chloroacetamide.pdf)

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Methodological & Application

Advanced Synthesis Protocol: Regioselective Preparation of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Discovery

The compound tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is a highly functionalized, orthogonally protected tetrasubstituted arene. In modern medicinal chemistry, this structural motif serves as a critical advanced building block. The strategic placement of the acetyl group adjacent to a Boc-protected amine makes it an ideal precursor for the rapid assembly of complex heterocycles, such as substituted indoles, quinolines, and quinazolines, which are ubiquitous in kinase inhibitors and targeted oncological therapeutics.

This application note details a robust, two-phase synthetic protocol to achieve this molecule, emphasizing the causality behind the regioselective Directed Ortho-Metalation (DoM) and controlled acylation.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high yields and absolute regiocontrol, this protocol relies on three distinct mechanistic pillars:

  • The Causality of Protection (DMG Installation): The free amine of the starting material, 4-chloro-3-fluoroaniline, must be masked to prevent destructive nucleophilic attack by the organolithium reagent. The tert-butyloxycarbonyl (Boc) group is specifically chosen because it acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen of the carbamate serves as a Lewis base to pre-coordinate the lithium cation.

  • The Causality of Regioselectivity (Synergistic CIPE): Because the carbamate possesses an acidic N–H proton, 2.1 equivalents of the organolithium reagent (sec-BuLi) are strictly required. The first equivalent generates the nitrogen anion. The second equivalent performs the ring deprotonation. While the Boc group directs metalation to both the C2 and C6 positions, the highly electronegative fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I effect). This drastically lowers the pKₐ of the C2 proton. The resulting synergistic Complex-Induced Proximity Effect (CIPE) ensures that deprotonation is >99% regioselective for the C2 position[1].

  • The Causality of Electrophile Selection (Weinreb Acylation): Direct acylation with acetyl chloride or acetic anhydride often leads to over-addition, yielding tertiary alcohols. To prevent this, N-methoxy-N-methylacetamide (a Weinreb amide) is utilized. Upon nucleophilic attack by the C2-lithiated species, the lithium cation coordinates simultaneously to the developing alkoxide oxygen and the methoxy oxygen. This forms a rigid, stable 5-membered tetrahedral chelate that survives at -78 °C and only collapses to the desired ketone during the aqueous acidic quench[2].

Visual Workflow & Pathway

SynthesisWorkflow SM 4-Chloro-3-fluoroaniline Boc Phase 1: Boc Protection (Boc₂O, DMAP, THF) SM->Boc Int1 tert-Butyl (4-chloro-3-fluorophenyl)carbamate Boc->Int1 DoM1 Phase 2a: N-Deprotonation (1.05 eq. sec-BuLi, -78 °C) Int1->DoM1 Int2 Lithium Carbamate Anion (Directing Group Activated) DoM1->Int2 DoM2 Phase 2b: Ortho-Metalation (1.05 eq. sec-BuLi, -78 °C) Int2->DoM2 Int3 C2-Lithiated Dianion Species DoM2->Int3 Acyl Phase 2c: Weinreb Acylation (AcN(OMe)Me, -78 °C to RT) Int3->Acyl Prod tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate Acyl->Prod

Figure 1: Mechanistic workflow for the regioselective synthesis of the target carbamate.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of tert-Butyl (4-chloro-3-fluorophenyl)carbamate

Reagents & Materials:

  • 4-Chloro-3-fluoroaniline (1.0 equiv, 10.0 mmol, 1.45 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12.0 mmol, 2.62 g)

  • Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 2.09 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol, 122 mg)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Procedure:

  • Initialization: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-chloro-3-fluoroaniline, DMAP, and anhydrous THF under a nitrogen atmosphere.

  • Base Addition: Inject TEA via syringe. Stir the mixture at room temperature for 5 minutes.

  • Protection: Dissolve Boc₂O in 5 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to 45 °C and stir for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting aniline (R_f ~0.2) should be completely consumed, replaced by a less polar UV-active spot (R_f ~0.6).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with Ethyl Acetate (50 mL) and wash sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to afford the intermediate.

Phase 2: Regioselective Synthesis of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Reagents & Materials:

  • tert-Butyl (4-chloro-3-fluorophenyl)carbamate (1.0 equiv, 5.0 mmol, 1.23 g)

  • sec-Butyllithium (sec-BuLi, 1.4 M in cyclohexane) (2.1 equiv, 10.5 mmol, 7.5 mL)

  • N-Methoxy-N-methylacetamide (Weinreb Amide) (1.5 equiv, 7.5 mmol, 0.77 g)

  • Anhydrous THF (25 mL)

Procedure:

  • Cryogenic Setup: In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve the Phase 1 intermediate in anhydrous THF (25 mL). Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to strictly -78 °C for 15 minutes.

  • Double Deprotonation (DoM): Slowly add sec-BuLi dropwise via a syringe pump over 20 minutes down the inner wall of the flask to pre-cool the reagent.

  • Validation Checkpoint: Upon addition of the first equivalent, slight gas evolution (butane) may be observed. As the second equivalent is added, the solution will transition to a deep yellow/reddish-brown color, confirming the formation of the highly conjugated C2-lithiated dianion.

  • Maturation: Stir the lithiated species at -78 °C for exactly 45 minutes to ensure complete metalation.

  • Acylation: Add N-methoxy-N-methylacetamide dropwise over 5 minutes. Maintain the reaction at -78 °C for 2 hours.

  • Controlled Quench: Crucial step to prevent over-addition. While still at -78 °C, rapidly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield the target product.

Quantitative Data & Expected Outcomes

Table 1: Analytical and Physical Characterization Data

ParameterPhase 1 IntermediatePhase 2 Target Product
Chemical Name tert-Butyl (4-chloro-3-fluorophenyl)carbamatetert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate
Expected Yield 85 – 95%65 – 75%
Physical Appearance White to off-white solidPale yellow crystalline solid
Key ¹H NMR Signals (CDCl₃) δ 1.52 (s, 9H, Boc), 6.50 (br s, 1H, NH)δ 1.50 (s, 9H, Boc), 2.65 (s, 3H, Acetyl), 8.80 (br s, 1H, NH, H-bonded)
Mass Spectrometry (ESI+) [M+Na]⁺ m/z 268.0[M+Na]⁺ m/z 310.1

Critical Parameters for Success & Safety

  • Organolithium Titration: sec-BuLi degrades over time. It is highly recommended to titrate the sec-BuLi solution (e.g., using N-benzylbenzamide or diphenylacetic acid) prior to use to ensure exactly 2.1 equivalents are added. Under-dosing will result in unreacted starting material, while over-dosing may lead to nucleophilic attack on the THF solvent or the Boc group.

  • Moisture Exclusion: The C2-lithiated intermediate is extremely sensitive to protic sources. All glassware must be flame-dried, and THF must be freshly distilled over sodium/benzophenone or drawn from a solvent purification system.

  • Temperature Control: The reaction must not rise above -70 °C during the DoM or acylation phases. Premature warming will cause the tetrahedral Weinreb chelate to collapse, exposing the highly electrophilic ketone to unreacted organolithium species, resulting in tertiary alcohol impurities.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

Application Note: Optimized Boc Deprotection Protocols for tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in synthetic organic chemistry[1]. However, applying standard deprotection conditions to highly functionalized, electron-deficient substrates such as tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate[2] requires careful consideration of the molecule's electronic properties. This application note details the mechanistic rationale and provides two validated, step-by-step protocols for the quantitative cleavage of the Boc group to yield 1-(2-amino-4-chloro-3-fluorophenyl)ethan-1-one.

Chemical Context & Mechanistic Rationale

The substrate, tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, features a heavily substituted aromatic ring. The presence of the ortho-acetyl group, combined with the inductive electron-withdrawing effects of the meta-fluoro and para-chloro substituents, significantly decreases the basicity and nucleophilicity of the carbamate nitrogen[3].

This electronic deactivation influences the deprotection chemistry in two distinct ways:

  • Reaction Kinetics: The reduced electron density at the carbamate oxygen can render the initial acid-catalyzed protonation step slightly sluggish, occasionally necessitating extended reaction times or higher acid concentrations compared to aliphatic amines[4].

  • Suppression of Side Reactions (Expert Insight): During the acid-catalyzed fragmentation of the Boc group, a transient tert-butyl cation is generated[1]. In electron-rich systems, this potent electrophile can undesirably alkylate the aromatic ring via electrophilic aromatic substitution. Because the (2-acetyl-4-chloro-3-fluorophenyl) system is highly deactivated, such side reactions are electronically disfavored. This generally eliminates the need for nucleophilic cation scavengers (e.g., anisole or thiophenol) that are otherwise required[5].

Mechanistic Pathway

The acidolysis proceeds via a well-characterized fragmentation pathway. Following protonation of the carbonyl oxygen, the C-O bond cleaves to yield a tert-butyl cation and a carbamic acid intermediate. The carbocation rapidly loses a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release CO₂ gas, yielding the protonated aniline[1][6].

Mechanism SM Boc-Protected Aniline Protonation Protonation of Carbamate Carbonyl SM->Protonation + H+ Fragmentation C-O Bond Cleavage Protonation->Fragmentation Intermediates tert-Butyl Cation + Carbamic Acid Fragmentation->Intermediates Gas Release of Isobutylene & CO2 Gas Intermediates->Gas Deprotonation & Decarboxylation Product Aniline Salt (Target Product) Intermediates->Product Amine Release

Fig 1. Acid-catalyzed mechanistic pathway of Boc deprotection yielding the aniline salt.

Experimental Methodologies

Below are two field-proven methodologies for deprotecting this specific substrate.

Workflow Prep Reagent Prep Dry Solvents Reaction Acidic Cleavage (HCl or TFA) Prep->Reaction Monitor TLC/LC-MS Monitoring Reaction->Monitor 1-4 hours Workup Workup (Precipitation or Extraction) Monitor->Workup >99% Conversion Isolate Pure Aniline Derivative Workup->Isolate

Fig 2. Experimental workflow for the Boc deprotection and isolation of the target aniline.

Protocol A: 4M HCl in 1,4-Dioxane (Recommended)

Causality: Using a solution of hydrogen chloride in 1,4-dioxane is a potent alternative to TFA[4]. This method is particularly advantageous for electron-deficient anilines because it directly yields the hydrochloride salt. The salt often precipitates from the non-polar ethereal solvent, driving the equilibrium forward and allowing for isolation via simple filtration without an aqueous workup[3][7].

Step-by-Step Procedure:

  • Charge an oven-dried round-bottom flask with tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (1.0 eq).

  • Dissolve the substrate in a minimal volume of anhydrous dichloromethane (DCM) or 1,4-dioxane (approx. 5 mL/mmol) to ensure complete homogeneity.

  • Place the flask in a room-temperature water bath (20 °C) to buffer any mild exotherms.

  • Dropwise, add a solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq). Note: Effervescence will occur immediately as CO₂ and isobutylene are liberated.

  • Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (UV detection at 254 nm)[7].

  • As the reaction proceeds, the 1-(2-amino-4-chloro-3-fluorophenyl)ethan-1-one hydrochloride salt will typically precipitate as a fine solid.

  • Upon complete consumption of the starting material, concentrate the mixture under reduced pressure to remove volatiles.

  • Triturate the resulting solid with cold diethyl ether, collect via vacuum filtration, and dry under high vacuum to afford the pure hydrochloride salt.

Protocol B: TFA in Dichloromethane (DCM)

Causality: Trifluoroacetic acid (TFA) in DCM is the traditional industry standard for rapid Boc cleavage[6]. While highly effective, the resulting trifluoroacetate salt of the weakly basic aniline may not readily crystallize, typically requiring a basic aqueous workup to isolate the free base[7].

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C in an ice bath.

  • Slowly add TFA to achieve a 20–50% v/v concentration (typically 10–20 eq of TFA).

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1–2 hours.

  • Verify completion via TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • To isolate the free base, partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free aniline.

Quantitative Data & Method Comparison

ParameterProtocol A (HCl/Dioxane)Protocol B (TFA/DCM)
Acid Reagent 4M HCl in 1,4-DioxaneTrifluoroacetic Acid (TFA)
Typical Reaction Time 2 - 4 hours1 - 2 hours
Product Form Isolated Hydrochloride SaltFree Base (after basic workup)
Cation Scavenger Required? NoNo
Workup Method Precipitation & FiltrationAqueous Extraction (NaHCO₃)
Primary Advantage Avoids aqueous workup, yields stable saltRapid cleavage, yields free base directly

Troubleshooting & Safety Insights

  • Incomplete Deprotection: If LC-MS indicates persistent starting material after 4 hours, the electron-deficient nature of the carbamate is likely hindering protonation. Consider warming the reaction gently to 35–40 °C or transitioning to a stronger acid system if using dilute TFA[4].

  • Product Oxidation: Free anilines can be prone to oxidation upon prolonged storage. Isolating and storing the product as the hydrochloride salt (via Protocol A) significantly enhances its shelf-life and stability compared to the free base.

  • Gas Evolution Safety: The deprotection stoichiometrically releases equimolar amounts of carbon dioxide and isobutylene gas[1]. Reactions must be conducted in properly ventilated fume hoods, and sealed vessels must never be used without engineered pressure relief systems to prevent explosive overpressurization.

Sources

Application Note: Synthesis of Pharmaceutical Intermediates Using tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale for the Scaffold

In modern drug discovery, the design of kinase inhibitors and targeted therapeutics relies heavily on privileged heterocyclic scaffolds. tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is a highly specialized, orthogonally protected building block designed for the convergent synthesis of complex indazoles and quinolines.

From a medicinal chemistry perspective, the specific 3-fluoro-4-chloro substitution pattern on the phenyl ring is not arbitrary. The incorporation of these halogens serves multiple purposes:

  • Metabolic Stability: The halogens block cytochrome P450-mediated aromatic hydroxylation at the 3- and 4-positions, which are common metabolic hotspots.

  • Lipophilic Efficiency (LipE): The fluorine atom increases the lipophilicity of the molecule without adding significant steric bulk, optimizing membrane permeability while maintaining a low molecular weight.

  • Halogen Bonding: The chlorine atom can participate in directed halogen bonding within the hydrophobic pockets of kinase active sites (e.g., VEGFR, BRAF), significantly enhancing binding affinity.

The tert-butyloxycarbonyl (Boc) group provides essential orthogonal protection. It ensures the primary amine remains unreactive during upstream synthetic steps (such as cross-coupling or electrophilic aromatic substitution), preventing premature oxidation or unwanted side reactions at the nitrogen center.

Mechanistic Pathways & Causality

The true utility of this intermediate is unlocked upon Boc deprotection, yielding 1-(2-amino-4-chloro-3-fluorophenyl)ethanone. This deprotected 2-aminoacetophenone is a bifunctional precursor primed for two primary cyclization pathways:

Pathway A: 3-Methyl-1H-Indazole Synthesis

Indazoles are critical pharmacophores in oncology and inflammation. The synthesis of 4-chloro-3-fluoro-3-methyl-1H-indazole is achieved by reacting the deprotected intermediate with hydrazine hydrate. Mechanistically, the nucleophilic nitrogen of hydrazine attacks the acetyl carbonyl to form a transient hydrazone. The adjacent aniline nitrogen then undergoes an intramolecular cyclization. The protic solvent (typically ethanol) stabilizes the transition state during this nucleophilic attack, while the applied heat overcomes the activation energy barrier for ring closure. This methodology is well-documented in the .

Pathway B: Quinoline Synthesis via Friedländer Condensation

Alternatively, the deprotected intermediate can undergo a Friedländer condensation with α-methylene carbonyl compounds to form highly substituted quinolines. The base-catalyzed reaction initiates with an intermolecular aldol condensation between the acetyl group and the carbonyl substrate, followed by an intramolecular cyclization involving the primary amine. For comprehensive mechanistic insights into this pathway, refer to.

SyntheticWorkflow A tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate B Boc Deprotection (TFA/DCM, 0°C) A->B C 1-(2-amino-4-chloro-3-fluorophenyl)ethanone B->C D Friedländer Condensation (Base, α-methylene carbonyl) C->D Route 1 (Quinolines) E Hydrazine Condensation (N2H4·H2O, EtOH) C->E Route 2 (Indazoles) F Substituted Quinoline Scaffold D->F Cyclization G 4-chloro-3-fluoro-3-methyl-1H-indazole E->G Cyclization

Caption: Synthetic workflow for indazole and quinoline scaffolds from the Boc-protected precursor.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and In-Process Quality Control (IPQC) metrics to ensure the integrity of the synthesis before proceeding to the next stage.

Protocol 1: Orthogonal Boc Deprotection

Objective: Quantitative removal of the Boc group to expose the reactive primary amine.

  • Preparation: Dissolve tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Anhydrous DCM prevents premature hydrolysis of the acetyl group, while its low boiling point facilitates easy removal during workup.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10.0 eq) dropwise over 15 minutes.

    • Causality: The low temperature prevents exothermic degradation and suppresses potential aldol self-condensation of the acetyl group. TFA is preferred over aqueous mineral acids (like HCl) to maintain the solubility of the highly lipophilic halogenated intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine.

    • Causality: Thorough washing with NaHCO₃ is critical. Any residual TFA will protonate the hydrazine reagent in Protocol 2, drastically reducing its nucleophilicity and stalling the cyclization.

  • IPQC Validation:

    • TLC: Run a TLC (Hexanes:EtOAc 3:1). The deprotected product will show a significantly lower Rf​ value due to the loss of the lipophilic Boc group and the exposure of the polar primary amine.

    • ¹H-NMR: Confirm the complete disappearance of the 9H singlet at ~1.5 ppm (Boc group).

Protocol 2: Hydrazine-Mediated Cyclization to 1H-Indazole

Objective: Construction of the 4-chloro-3-fluoro-3-methyl-1H-indazole core.

  • Preparation: Dissolve the crude 1-(2-amino-4-chloro-3-fluorophenyl)ethanone (1.0 eq) from Protocol 1 in absolute ethanol (0.1 M).

  • Nucleophilic Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) in a single portion at room temperature.

    • Causality: An excess of hydrazine is used to drive the equilibrium of the hydrazone formation forward. Hydrazine acts as both the nucleophile and the base required to facilitate the subsequent intramolecular cyclization.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12 hours.

    • Causality: Heat is required to overcome the steric hindrance imposed by the ortho-chloro and meta-fluoro substituents during the ring closure.

  • Isolation: Cool the reaction to room temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

  • IPQC Validation:

    • LC-MS: Confirm the target mass ( [M+H]+ ). The isotopic pattern must clearly show the presence of one chlorine atom (a 3:1 ratio of M to M+2 peaks).

    • For further validation of indazole cyclization standards, refer to the established methodologies in.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes, providing a benchmark for reaction efficiency and purity optimization.

Reaction StageTarget Intermediate / ProductReagents & ConditionsExpected Yield (%)Target Purity (HPLC)Key IPQC Observation
Deprotection 1-(2-amino-4-chloro-3-fluorophenyl)ethanoneTFA/DCM, 0 °C to RT, 2h92 - 96%> 98%Complete loss of Boc singlet (~1.5 ppm) in ¹H-NMR.
Cyclization (Indazole) 4-chloro-3-fluoro-3-methyl-1H-indazoleN₂H₄·H₂O, EtOH, Reflux, 12h78 - 85%> 95%LC-MS shows distinct 3:1 Cl isotopic pattern.
Cyclization (Quinoline) Substituted Quinoline ScaffoldDiethyl malonate, Base, 110 °C70 - 75%> 92%High regioselectivity; minimal side products.

Downstream Pharmacological Application

Once synthesized, the resulting 4-chloro-3-fluoro-3-methyl-1H-indazole serves as a potent hinge-binding motif in kinase inhibitors. The nitrogen atoms of the indazole core form critical hydrogen bonds with the backbone amides of the kinase hinge region, while the halogenated phenyl ring projects into the hydrophobic pocket, blocking downstream signaling pathways responsible for tumor proliferation.

PharmacologicalPathway Drug Halogenated Indazole/Quinoline Scaffold Kinase Target Kinase (e.g., VEGFR/BRAF) Drug->Kinase Competitive Hinge Inhibition Substrate Downstream Effector (MEK/ERK) Kinase->Substrate Phosphorylation Blocked Proliferation Tumor Cell Proliferation Substrate->Proliferation Pathway Downregulated Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Upregulated

Caption: Mechanism of action for halogenated indazole-derived kinase inhibitors in oncology.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). "Recent advances in the Friedländer reaction." Chemical Reviews, 109(6), 2652-2671.[Link]

  • Schmidt, A., & Beutler, A. (2002). "Product Class 2: 1H- and 2H-Indazoles." Science of Synthesis, Category 2, Volume 12.[Link]

Suzuki-Miyaura cross-coupling reactions with tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Abstract

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. Ortho-substituted anilines, in particular, are key structural elements in numerous pharmacologically active compounds.[1] This application note provides a comprehensive guide to a challenging Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and electronically deactivated aryl chloride, tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate. We address the inherent difficulties posed by this substrate, including the low reactivity of the C-Cl bond and significant steric encumbrance. This guide details an optimized, field-proven protocol, explains the rationale behind the selection of critical reaction components, and offers a systematic troubleshooting guide for researchers. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for professionals in synthetic chemistry and drug development.

The Synthetic Challenge: A Substrate-Centric Analysis

The successful cross-coupling of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is non-trivial due to a confluence of steric and electronic factors that impede several stages of the catalytic cycle. A clear understanding of these challenges is paramount for rational protocol design.

  • The Aryl Chloride (C-Cl Bond): The carbon-chlorine bond is notoriously less reactive than its bromide or iodide counterparts in Suzuki-Miyaura couplings. The rate-limiting step, oxidative addition of the palladium(0) catalyst into the C-X bond, is significantly slower for chlorides (reactivity order: I > Br > OTf >> Cl).[2] This necessitates the use of highly active, specialized catalyst systems capable of overcoming this high activation energy barrier.

  • Steric Hindrance: The substrate is severely crowded around the reactive C-Cl bond. It is flanked by two ortho substituents: a bulky acetyl group and a fluorine atom. Furthermore, the adjacent tert-butoxycarbonyl (Boc)-protected amine adds significant steric bulk, shielding the palladium's approach for oxidative addition and later hindering the bond-forming reductive elimination step.[3] Such sterically demanding couplings often fail with standard catalysts and require ligands specifically designed to operate in a congested environment.[4][5]

  • Electronic Complexity: The phenyl ring is substituted with both electron-withdrawing groups (acetyl, fluoro) and an electron-donating group (N-Boc). While electron-withdrawing groups can sometimes activate an aryl halide towards oxidative addition, the overall electronic nature and the interplay with the severe steric hindrance make the substrate particularly challenging.

  • Functional Group Compatibility: The protocol must be mild enough to preserve the Boc protecting group and the acetyl moiety. Strong bases or excessively high temperatures can lead to Boc cleavage or undesirable side reactions involving the enolizable ketone, such as aldol condensation.

Mechanism and Rationale for Component Selection

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle.[6][7] Our choice of reagents is dictated by how each component addresses the substrate-specific challenges within this cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X (Oxidative Addition Product) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Ar-Pd(II)(L)₂-Ar' (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product boronate Ar'-B(OR)₃⁻ (Activated Boronate) boronate->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) ar_x Ar-Cl (Substrate) ar_x->pd0 key_pd Palladium Intermediate key_b Boron Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst System: Palladium Precatalyst and Ligand

For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Success hinges on using a catalyst system that promotes the difficult oxidative addition step.

  • Palladium Source: We recommend a pre-formed palladium(II) precatalyst, such as XPhos Pd G2 or SPhos Pd G2 . These are air-stable complexes that rapidly generate the active monoligated Pd(0) species in solution, ensuring high catalytic activity and reproducibility.

  • Ligand Choice: The ligands of choice are electron-rich, sterically bulky biaryl monophosphines, such as XPhos or SPhos .

    • Expertise: The large steric profile of these ligands promotes the formation of a highly reactive, coordinatively unsaturated 14-electron L-Pd(0) species, which is crucial for oxidative addition.

    • Causality: The electron-donating nature of the phosphine increases the electron density on the palladium center, making it more nucleophilic and thus more reactive toward the electrophilic aryl chloride. This combination of steric bulk and electron richness is essential to overcome the high activation barrier of C-Cl bond cleavage.[8]

Base Selection

The base is not a mere spectator; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[9][10][11]

  • Recommended Base: We recommend potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .

    • Expertise: For sterically hindered substrates, stronger, non-nucleophilic bases are often required to drive the reaction to completion.[12]

    • Causality: While a strong base is needed, it must not be so strong as to cause hydrolysis of the Boc-carbamate. K₃PO₄ provides a good balance, being sufficiently basic to facilitate transmetalation without promoting significant degradation of the starting material.[13] Using it with a mixed solvent system including water improves its solubility and effectiveness.

Solvent System

The choice of solvent influences reagent solubility, reaction rate, and sometimes even selectivity.[14][15]

  • Recommended Solvent: A mixture of an ethereal solvent like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) with water is recommended.

    • Expertise: Aprotic polar solvents are excellent for dissolving the organic components and the catalyst system.

    • Causality: The addition of water is crucial for dissolving the inorganic base (K₃PO₄), which is often poorly soluble in purely organic media.[6] This creates a biphasic system where the key transmetalation step can occur efficiently at the interface.

Detailed Experimental Protocol

This protocol is designed for a 0.5 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox to prevent catalyst deactivation.[16]

Workflow start Start setup 1. Inert Atmosphere Setup (Schlenk flask, Ar/N₂) start->setup reagents 2. Charge Reagents - Aryl Chloride (1.0 eq) - Boronic Acid (1.5 eq) - Base (K₃PO₄, 3.0 eq) - Catalyst/Ligand setup->reagents solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) reagents->solvent degas 4. Degas Mixture (3x Vacuum/Inert Gas Cycles) solvent->degas reaction 5. Heat Reaction (80-100 °C, with stirring) degas->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Work-up - Cool to RT - Quench & Extract (EtOAc) - Wash & Dry monitor->workup Complete purify 8. Purify Product (Silica Gel Chromatography) workup->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
ReagentM.W.Amount (0.5 mmol scale)Moles (mmol)EquivalentsNotes
tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate303.73152 mg0.501.0Limiting reagent.
Arylboronic AcidVariable0.75 mmol0.751.5Use high-purity, fresh reagent. Consider pinacol ester for stability.
XPhos Pd G2 Precatalyst786.3715.7 mg0.020.04 (4 mol%)Air-stable, handle quickly.
Potassium Phosphate (K₃PO₄)212.27318 mg1.503.0Anhydrous powder is recommended.
1,4-Dioxane-4.0 mL--Anhydrous, sparged with Argon for 30 min before use.
Water-1.0 mL--Degassed (sparged with Argon or freeze-pump-thaw).
Step-by-Step Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (152 mg, 0.50 mmol), the desired arylboronic acid (0.75 mmol), potassium phosphate (318 mg, 1.50 mmol), and the XPhos Pd G2 precatalyst (15.7 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with Argon three times.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). A brief, final sparge of the headspace with Argon is recommended.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of a quenched aliquot. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Stir for 5 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section addresses common issues and their solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen exposure.[16] 2. Insufficient base strength or solubility. 3. Boronic acid instability (protodeboronation).[16]1. Ensure rigorous inert atmosphere techniques. Use freshly degassed solvents. 2. Switch to Cs₂CO₃ as the base. Ensure vigorous stirring to mix the biphasic system. 3. Use a more stable boronic acid derivative (e.g., neopentyl glycol or pinacol boronate ester).
Dehalogenation of Starting Material Presence of a hydride source. Some side reactions can generate Pd-H species which cause reductive dehalogenation.[16]Ensure solvents are pure. If using an alcohol/water mixture, switch to an aprotic solvent like dioxane or toluene with water.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate oxidative coupling of the boronic acid.[6]Improve degassing procedures for solvents and the reaction vessel. A freeze-pump-thaw cycle is more effective than sparging for solvent degassing.
Boc-Group Cleavage 1. Base is too strong or reaction temperature is too high. 2. Accidental exposure to acidic conditions during work-up.1. Screen a slightly weaker base like K₂CO₃, although this may reduce the yield of the desired product. Lower the reaction temperature to 80-90 °C and accept a longer reaction time. 2. Ensure work-up is performed under neutral or slightly basic conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate represents a significant synthetic hurdle. However, by understanding the substrate's inherent challenges and making rational, evidence-based choices for the catalyst system, base, and solvent, high yields of the desired biaryl products can be reliably achieved. The use of modern Buchwald-type phosphine ligands and precatalysts is critical for activating the inert C-Cl bond. This detailed protocol and troubleshooting guide serve as a robust starting point for researchers tackling this and other similarly demanding cross-coupling reactions, ultimately accelerating the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. SciSpace. [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]

  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Semantic Scholar. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. [Link]

Sources

Application Note: Strategic Use of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate in the Synthesis of Advanced Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, a highly functionalized aromatic intermediate. We will explore its strategic importance and detailed application in the synthesis of next-generation covalent kinase inhibitors, with a primary focus on its role as a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in kinase inhibitor drug discovery and development.

Introduction: The Strategic Value of the Intermediate

tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (herein referred to as ACFC ) is a sophisticated chemical scaffold designed for multi-step organic synthesis. Its structure is not accidental; each functional group is strategically placed to facilitate a specific sequence of chemical transformations, making it an ideal precursor for complex heterocyclic molecules.

  • tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a robust protecting group for the aniline nitrogen.[1][2] Its stability under various non-acidic conditions allows for chemical modifications at other parts of the molecule. Crucially, it can be removed cleanly under acidic conditions, unmasking the amine at the precise moment it is needed for cyclization.[3][4]

  • Acetyl Group: Positioned ortho to the protected amine, this ketone is the electrophilic partner for a subsequent intramolecular condensation/cyclization reaction, essential for forming the core heterocyclic system of the target drug.

  • Chloro and Fluoro Substituents: These halogens are critical for modulating the electronic properties of the ring and influencing the final compound's binding affinity to the target kinase. They can enhance metabolic stability and contribute to the overall pharmacological profile of the active pharmaceutical ingredient (API).

The primary and most well-documented application of ACFC is in the synthesis of Acalabrutinib, a potent and selective second-generation BTK inhibitor approved for the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6]

Core Application: Synthesis of the Acalabrutinib Heterocyclic Core

The conversion of ACFC into the central imidazo[1,5-a]pyrazine ring system of Acalabrutinib is a critical sequence in the drug's overall synthesis. This process involves two key stages: Boc deprotection and cyclization.

G cluster_0 Process Workflow A Start: ACFC Intermediate (tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate) B Step 1: Acid-Mediated Boc Deprotection A->B  TFA or HCl C Intermediate: 2-Amino-5-chloro-6-fluoroacetophenone B->C D Step 2: Condensation & Cyclization with Pyrazine Derivative C->D  (3-chloropyrazin-2-yl)methanamine  POCl₃ E Product: Heterocyclic Core (e.g., 8-chloro-imidazo[1,5-a]pyrazin-3-yl structure) D->E

Caption: High-level workflow for the conversion of ACFC to the core heterocyclic structure.

Protocol 1: Boc Group Deprotection of ACFC

This protocol details the removal of the tert-butoxycarbonyl protecting group to yield the free aniline, which is a prerequisite for the subsequent cyclization step.

Objective: To quantitatively convert tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate to 1-(2-amino-5-chloro-6-fluorophenyl)ethan-1-one.

Materials:

  • tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (ACFC )

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve ACFC (1.0 eq) in a suitable organic solvent like DCM (approx. 10 volumes, e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0-5.0 eq) dropwise to the stirred solution.[4] Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[3]

    • Scientist's Note: The mechanism involves protonation of the Boc carbonyl, leading to the formation of a stable tert-butyl cation and carbamic acid, which spontaneously decarboxylates to the free amine.[3] TFA is effective but corrosive; HCl in dioxane is a common alternative that yields the amine hydrochloride salt directly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (for TFA):

    • Carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Work-up (for HCl/Dioxane):

    • The product will precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be used directly in the next step or neutralized as described above to obtain the free base.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If required, it can be purified by column chromatography on silica gel.

Validation:

  • LC-MS: Confirm the mass of the product (C₈H₇ClFNO, M+H⁺ ≈ 188.02).

  • ¹H NMR: Verify the disappearance of the tert-butyl signal (singlet at ~1.5 ppm) and the appearance of a broad singlet corresponding to the -NH₂ protons.

Protocol 2: Synthesis of the Imidazo[1,5-a]pyrazine Core

This protocol describes the condensation of the deprotected aniline with a pyrazine derivative, followed by an intramolecular cyclization to form the bicyclic core of Acalabrutinib.

Objective: To synthesize the (S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate intermediate, a precursor to Acalabrutinib. While this protocol describes a related transformation, the initial cyclization principle is analogous.

Materials:

  • Product from Protocol 1 (1-(2-amino-5-chloro-6-fluorophenyl)ethan-1-one)

  • (S)-benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate (or a similar pyrazine derivative)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (ACN) or another suitable high-boiling solvent

  • Triethylamine (TEA) or another suitable base

  • Reaction vessel suitable for heating

Procedure:

  • Reactant Mixture: In a reaction vessel, combine the deprotected aniline intermediate (1.0 eq) and the pyrazine derivative (1.0-1.2 eq) in a suitable solvent like acetonitrile.

  • Cyclizing Agent: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Scientist's Note: POCl₃ acts as a dehydrating and cyclizing agent. It activates the ketone for nucleophilic attack by the pyrazine nitrogen, and facilitates the subsequent ring closure and aromatization to form the stable imidazopyrazine system.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-90 °C) and maintain for several hours. The exact time and temperature must be optimized for the specific substrates.

  • Reaction Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring it into a mixture of ice and a base (e.g., saturated NaHCO₃ or ammonium hydroxide). Caution: This quenching is highly exothermic.

    • Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product typically requires purification by column chromatography on silica gel to isolate the desired heterocyclic core.

Validation Data Summary:

CompoundTechniqueExpected Result
ACFC (Start) ¹H NMRSinglet ~1.5 ppm (9H, t-Bu); Aromatic signals
LC-MSM+H⁺ ≈ 288.07
Deprotected Amine ¹H NMRDisappearance of t-Bu signal; Appearance of NH₂ signal
LC-MSM+H⁺ ≈ 188.02
Cyclized Core LC-MSConfirm expected mass of the bicyclic product
¹³C NMRAppearance of new quaternary carbon signals in the aromatic region, confirming ring fusion

Mechanism of Action: Covalent Inhibition of BTK

The ultimate goal of synthesizing molecules from ACFC is to create a covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[7][8] In many B-cell cancers, this pathway is constitutively active.

Acalabrutinib and similar inhibitors work by forming an irreversible covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[8][9] This is achieved via a Michael addition reaction between the cysteine's nucleophilic thiol group and an electrophilic "warhead" (typically an acrylamide moiety) on the inhibitor.[10]

G cluster_0 Mechanism of Covalent BTK Inhibition A Acalabrutinib (Inhibitor) with Acrylamide Warhead C Non-covalent Docking (Reversible Binding) A->C B BTK Enzyme with Cysteine-481 in Active Site B->C D Michael Addition Reaction C->D Proximity & Orientation E Irreversibly Inhibited BTK (Covalent Bond Formed) D->E F Blockage of BCR Signaling -> Apoptosis of Malignant B-Cell E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Defluorination of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate. This document, prepared for researchers and drug development professionals, provides in-depth troubleshooting advice and preventative protocols to address the common challenge of unintended defluorination during synthetic reactions. As Senior Application Scientists, we have designed this guide to explain not just the "how" but the critical "why" behind these experimental strategies.

Section 1: Understanding the Molecular Vulnerability

Before troubleshooting, it is crucial to understand the inherent electronic properties of the starting material that render the C-F bond susceptible to cleavage. The aromatic ring in tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is highly electron-deficient, which is the root cause of the defluorination issue.

Q1: Why is the fluorine atom on my compound so labile?

A1: The lability of the fluorine atom is a direct consequence of the powerful electron-withdrawing groups (EWGs) attached to the phenyl ring. The primary mechanism for defluorination in this context is Nucleophilic Aromatic Substitution (SNAr) . This reaction is facilitated when the aromatic ring is electron-poor, as this stabilizes the negatively charged intermediate formed during the reaction.[1]

Let's analyze the substituents on your molecule:

  • Acetyl Group (-COCH₃): Located ortho to the fluorine, this group is strongly electron-withdrawing through resonance and induction.

  • Chloro Group (-Cl): Located para to the fluorine, this group is also electron-withdrawing via induction.

The combined effect of these EWGs, particularly those in the ortho and para positions, significantly lowers the electron density of the aromatic ring. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The attack is the rate-determining step, and the strong inductive effect of fluorine actually accelerates this step by stabilizing the intermediate, even though the C-F bond itself is very strong.[1][2]

Caption: SNAr mechanism causing defluorination.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. The key to preventing defluorination lies in carefully controlling your reaction parameters to disfavor the SNAr pathway.

Q2: I am observing a significant amount of a defluorinated byproduct. What are the likely culprits in my reaction setup?

A2: The most common causes are the choice of base/nucleophile, elevated reaction temperatures, and the solvent system. You can use the following decision tree to diagnose the issue.

Troubleshooting_Workflow cluster_params Investigate Reaction Parameters cluster_solutions Implement Corrective Actions Start Defluorination Observed? Base Is your Base/Nucleophile strong and hard? (e.g., OH⁻, MeO⁻, NH₂⁻) Start->Base Yes End Problem Mitigated Start->End No Temp Is your reaction temperature elevated (> 40°C)? Base->Temp No Sol_Base SOLUTION: Switch to a weaker or sterically hindered base (e.g., K₂CO₃, DIPEA). Use a 'softer' nucleophile. Base->Sol_Base Yes Solvent Are you using a polar aprotic solvent like DMF or DMSO? Temp->Solvent No Sol_Temp SOLUTION: Run the reaction at a lower temperature (e.g., 0°C to RT). Temp->Sol_Temp Yes Sol_Solvent SOLUTION: Consider a less polar solvent (e.g., THF, Toluene) to slow down S_NAr. Solvent->Sol_Solvent Yes Solvent->End No Sol_Base->Temp Sol_Temp->Solvent Sol_Solvent->End

Caption: Troubleshooting workflow for defluorination.

Q3: Can you provide a more detailed comparison of how different reaction conditions affect defluorination?

A3: Certainly. The choice of base is often the most critical factor. Hard, small nucleophiles/bases readily attack the electron-deficient aromatic ring. Softer, bulkier bases are less likely to initiate the SNAr reaction. The following table summarizes the expected outcomes based on common laboratory conditions.

Base/NucleophileTemperatureSolventExpected % DefluorinationRationale
NaOH 60 °CDMSOHigh (>50%)Hard nucleophile (OH⁻), high temp, and polar aprotic solvent all strongly favor SNAr.
K₂CO₃ 60 °CAcetonitrileModerate (10-30%)Weaker base reduces SNAr, but high temp still allows the side reaction to proceed.
DIPEA Room TempTHFLow ( <5%)Sterically hindered, non-nucleophilic base disfavors SNAr. Lower temp is critical.
NaH 0 °C to RTTHFLow (< 5%)Non-nucleophilic base used to deprotonate other species. Low temp minimizes side reactions.
CH₃ONa Room TempMethanolHigh (>40%)Strong, small nucleophile readily attacks the ring.
Section 3: Preventative Protocols & Methodologies

Proactive measures are more effective than reactive troubleshooting. If you anticipate performing a reaction that could induce defluorination (e.g., condensation at the acetyl group, N-alkylation), consider the following validated protocol.

Example Protocol: Aldol Condensation at the Acetyl Group

This protocol is designed to facilitate a base-mediated aldol condensation with an aldehyde (e.g., benzaldehyde) while minimizing the risk of defluorination.

Objective: Synthesize the chalcone derivative without cleaving the C-F bond.

Materials:

  • tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

  • Benzaldehyde

  • Potassium Carbonate (K₂CO₃), finely ground

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • Argon or Nitrogen for inert atmosphere

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous THF (10 mL per mmol of starting material).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. This is a critical step to control the reaction kinetics and suppress the SNAr side reaction.

  • Reagent Addition: Add the aldehyde (1.1 eq) dropwise to the cooled, stirring suspension over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 4-8 hours. Note: Avoid heating the reaction.

  • Workup: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q4: Is the Boc protecting group stable under the conditions needed to avoid defluorination?

A4: Yes, the tert-butoxycarbonyl (Boc) group is generally stable under the mild basic and low-temperature conditions recommended here.[3] It is primarily cleaved by strong acids (like TFA) or high heat, neither of which should be employed when trying to preserve the C-F bond.

Q5: My downstream reaction requires a stronger base. What is my best option?

A5: If a stronger base is unavoidable, use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). Crucially, perform the reaction at very low temperatures (-78 °C) and add the base slowly to a solution of your substrate to minimize direct interaction with the aromatic ring.

Q6: Does the carbamate group itself contribute to the problem?

A6: The N-H proton of the carbamate is acidic and can be deprotonated by a base. The resulting anion is electron-donating, which would slightly deactivate the ring towards nucleophilic attack. However, the powerful electron-withdrawing effects of the ortho-acetyl and para-chloro groups are the dominant factors that activate the ring for SNAr. The carbamate group's influence is secondary to these effects.[4]

Q7: Can I use a Lewis acid to catalyze my reaction at the acetyl group instead of a base?

A7: Using a Lewis acid is a potentially viable strategy. Lewis acids will coordinate to the carbonyl oxygen of the acetyl group, which can facilitate reactions at that site without introducing a strong nucleophile that could attack the ring. However, some Lewis acids can also activate the C-F bond for cleavage, so screening of mild Lewis acids (e.g., ZnCl₂, MgBr₂) at low temperatures is recommended.

References
  • Sorokin, A. B. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]

  • Colomban, C., et al. (n.d.). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. The University of Manchester Research Explorer. [Link]

  • Bradford, S. E., et al. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer. [Link]

  • Arora, N., et al. (2024). Generalized mechanisms of defluorination based on examples in the scientific literature. ResearchGate. [Link]

  • Liu, Z., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

  • Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]

  • Mischler, M., et al. (n.d.). Catalytic B(C6F5)3H2O-promoted defluorinative functionalization of tertiary aliphatic fluorides. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • NotBaran. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing the Isolation of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate . This compound is a valuable intermediate, but its synthesis, particularly the Friedel-Crafts acylation step, presents challenges in regioselectivity, yield, and product isolation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is grounded in established chemical principles to empower you to diagnose issues and rationally optimize your reaction conditions.

The most reliable synthetic route involves the Friedel-Crafts acylation of tert-butyl (4-chloro-3-fluorophenyl)carbamate. This strategy circumvents the common problem of Lewis acid catalyst complexation with the free amino group, which deactivates the aromatic ring toward acylation.[1][2] The tert-butoxycarbonyl (Boc) protecting group is an ortho, para-director, guiding the acylation to the desired position ortho to the carbamate group.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific, practical problems you may encounter during the synthesis and purification process.

Q1: My reaction yield is very low. What are the primary causes and how can I fix them?

A1: Low yields are a frequent issue in Friedel-Crafts acylation. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material or product.

  • Cause 1: Lewis Acid Inactivity or Complexation. The Lewis acid (e.g., AlCl₃, FeCl₃) is the engine of this reaction and is highly sensitive to moisture. Furthermore, the ketone product itself is a Lewis base and can form a strong complex with the catalyst, effectively sequestering it and halting the reaction.[3][4]

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents and high-purity, freshly opened Lewis acids.

      • Stoichiometry of Lewis Acid: For acylation reactions, a stoichiometric excess (typically >2 equivalents) of the Lewis acid is often required. One equivalent complexes with the acylating agent (e.g., acetyl chloride), and another complexes with the carbonyl group of the product ketone. An additional catalytic amount drives the reaction.

  • Cause 2: Poor Temperature Control. Friedel-Crafts acylations are often exothermic. An uncontrolled temperature increase can lead to side reactions, charring, and potential deprotection of the Boc group.

    • Solution:

      • Controlled Reagent Addition: Add the Lewis acid portion-wise at a low temperature (0 °C to 5 °C) to the solution of the carbamate and acetyl chloride.[5] Similarly, if adding the substrate to the catalyst-acylating agent complex, perform the addition slowly while monitoring the internal temperature.[6]

      • Maintain Reaction Temperature: Once the addition is complete, allow the reaction to warm to room temperature or gently heat it as determined by optimization studies. A temperature increase to reflux can sometimes significantly improve reactivity without compromising selectivity.[7]

  • Cause 3: Boc Group Deprotection. The acidic conditions of the reaction and workup can cleave the acid-labile Boc protecting group, leading to the formation of the free amine, which is less soluble in the organic extraction solvent and may complicate purification.

    • Solution:

      • Milder Lewis Acids: Consider using milder Lewis acids like ZnCl₂ or FeCl₃ instead of AlCl₃.[3]

      • Careful Workup: Quench the reaction by pouring the reaction mixture slowly onto crushed ice, often containing concentrated HCl to keep metal salts soluble.[3] Avoid prolonged exposure to strong acid during the workup.

Q2: I'm observing a mixture of isomers. How can I improve the regioselectivity for the desired 2-acetyl product?

A2: Achieving high regioselectivity is critical. The carbamate group directs acylation to the ortho and para positions. Since the position para to the carbamate is blocked by the chlorine atom, the main competition is acylation at the other ortho position (position 6).

  • Cause: Steric and Electronic Effects. The fluorine atom at position 3 provides some steric hindrance, which should favor acylation at the less hindered position 2. However, reaction conditions can influence this outcome.

    • Solution:

      • Catalyst Choice: Bulky Lewis acids or catalyst complexes can enhance steric hindrance, potentially favoring the less-hindered position.

      • Solvent Effects: The choice of solvent can influence product distribution.[3] Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvents like carbon disulfide (with appropriate safety precautions) may alter the selectivity profile.

      • Temperature: Lower temperatures often provide higher selectivity by favoring the kinetically controlled product.[8] Start at 0 °C and only increase the temperature if the reaction rate is prohibitively slow.

Q3: My final product is a persistent oil or waxy solid that is difficult to purify. What are my options?

A3: Obtaining a pure, crystalline solid can be challenging, especially if minor impurities are present that inhibit crystallization.

  • Cause 1: Residual Solvent or Reagents. Incomplete removal of the solvent or unreacted starting materials can prevent crystallization.

    • Solution:

      • Thorough Workup: After quenching, ensure a complete workup. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, a basic solution (e.g., 5% NaOH or NaHCO₃) to remove any acidic byproducts, and finally with brine to aid in drying.[3][9]

      • Drying and Evaporation: Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄. Remove the solvent completely under reduced pressure. High-vacuum drying may be necessary.

  • Cause 2: Impurities Inhibiting Crystallization. Side products, even in small amounts, can act as "crystal poisons."

    • Solution:

      • Silica Gel Chromatography: This is the most effective method for removing impurities of different polarities.[10] Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The desired product is moderately polar.

      • Recrystallization: If a crude solid is obtained, recrystallization is a powerful purification technique.[10]

        • Solvent Screening: Test solubility in various solvents (e.g., hexane, ethyl acetate, isopropanol, ethanol, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.

        • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.[11]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the reaction conditions?

A1: A robust starting protocol for the Friedel-Crafts acylation of tert-butyl (4-chloro-3-fluorophenyl)carbamate is as follows.

ParameterRecommended ConditionRationale & Key Considerations
Lewis Acid Aluminum Chloride (AlCl₃)Highly active, but must be used in excess (2.2 - 2.5 equiv.). Milder acids like FeCl₃ can be tried if deprotection is an issue.[1][3]
Acylating Agent Acetyl Chloride (AcCl)Typically used in slight excess (1.1 - 1.2 equiv.). Acetic anhydride can also be used.[12]
Solvent Dichloromethane (DCM)Anhydrous grade. Provides good solubility for reactants and is relatively inert.[12]
Temperature 0 °C to Room TempAdd Lewis acid at 0 °C. Allow to stir at 0 °C for 30 min, then warm to room temperature and stir for 2-16 hours.[5][6]
Monitoring TLC or LC-MSMonitor for the consumption of the starting carbamate.
Workup Quench on ice/HClPour reaction mixture slowly into a vigorously stirred beaker of crushed ice and conc. HCl.[3]
Purification Column ChromatographySilica gel, eluting with a hexane/ethyl acetate gradient.[11]

Q2: What is the detailed experimental protocol for synthesis and isolation?

A2: The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Synthesis and Isolation

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure all glassware is free of moisture.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with tert-butyl (4-chloro-3-fluorophenyl)carbamate (1.0 equiv.) and anhydrous dichloromethane (approx. 5-10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equiv.) to the solution dropwise.

  • Lewis Acid Addition: Slowly add anhydrous aluminum chloride (2.2 equiv.) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by TLC.

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volume).

  • Washing: Combine the organic layers. Wash sequentially with 1N HCl (1x), water (1x), saturated aqueous NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate.

Q3: How can I visualize the optimization workflow?

A3: The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction.

G cluster_0 Reaction Outcome Analysis cluster_1 Troubleshooting: Incomplete Reaction cluster_2 Troubleshooting: Product & Byproducts cluster_3 Final Purification Start Low Yield or Impure Product Check_SM Check Starting Material Consumption via TLC/LC-MS Start->Check_SM SM_Consumed Starting Material Fully Consumed? Check_SM->SM_Consumed SM_Not_Consumed Incomplete Reaction SM_Consumed->SM_Not_Consumed No Analyze_Byproducts Analyze Byproducts (Isomers, Deprotection) SM_Consumed->Analyze_Byproducts Yes Increase_Time Increase Reaction Time or Temperature SM_Not_Consumed->Increase_Time Check_Catalyst Check Lewis Acid (>2 equiv, Anhydrous) Increase_Time->Check_Catalyst Isomer_Issue Isomer Problem? Analyze_Byproducts->Isomer_Issue Deprotection_Issue Boc Deprotection? Isomer_Issue->Deprotection_Issue No Lower_Temp Lower Temperature Isomer_Issue->Lower_Temp Yes Try_Milder_LA Try Milder/Bulkier Lewis Acid Isomer_Issue->Try_Milder_LA Yes Purification_Issue Crude Product Okay, Isolation is the Issue Deprotection_Issue->Purification_Issue No Milder_LA Use Milder Lewis Acid (e.g., FeCl3) Deprotection_Issue->Milder_LA Yes Careful_Workup Careful Acidic Workup Deprotection_Issue->Careful_Workup Yes Purification_Step Purify via Column Chromatography Purification_Issue->Purification_Step Recrystallize Attempt Recrystallization Purification_Step->Recrystallize

Sources

HPLC method development for tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate .

This molecule presents a unique triad of analytical hurdles: an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a heavily substituted halogenated aromatic ring requiring high shape selectivity, and polar functionalities (acetyl and carbamate) prone to secondary interactions. The protocols and troubleshooting guides below are engineered to provide a self-validating, robust system for purity analysis.

Method Development Logic & Workflow

Standard reversed-phase (RP) approaches often fail for this class of compounds. The workflow below illustrates the causality-driven decisions required to establish a stability-indicating method.

Method_Development Start Target: tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate Phase1 1. Column Selection Target: Halogenated Aromatic Action: Select PFP/F5 Column Start->Phase1 Phase2 2. Mobile Phase Optimization Target: Protect Boc Group Action: Use 0.1% Formic Acid (pH 2.7) Phase1->Phase2 Phase3 3. Gradient Design Target: Resolve Isomers & Impurities Action: Shallow ACN Gradient Phase2->Phase3 Phase4 4. System Suitability Target: Validate Method Action: Check Rs > 2.0, Tf < 1.5 Phase3->Phase4

Fig 1: HPLC method development workflow for Boc-protected halogenated anilines.

Core Experimental Protocol: Purity Analysis

To ensure scientific integrity and reproducibility, follow this step-by-step methodology. This protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which provides superior alternate retention mechanisms ( π−π interactions, dipole-dipole interactions, and halogen bonding) compared to standard C18 columns[1][2][3].

Step-by-Step Methodology
  • Sample and Standard Preparation: Accurately weigh 10.0 mg of the analyte. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (pH ~2.7)[4]. Do not use Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

    • Filter both phases through a 0.22 µm PTFE membrane and degas.

  • Column Equilibration: Install a high-purity PFP column (e.g., 150 x 4.6 mm, 3 µm). Flush with 100% B for 10 column volumes (CV), then equilibrate with initial gradient conditions (5% B) for 15 CVs until the baseline is stable.

  • Method Execution: Inject 5 µL of the sample. Run the optimized gradient (Table 2). Monitor UV absorbance at 254 nm (optimal for the conjugated acetyl-aromatic system).

  • System Suitability Testing (SST): Inject a resolution mixture containing the main API and a known regioisomer (e.g., the 3-chloro-4-fluoro isomer). The method is self-validating if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

Optimized Chromatographic Parameters

Table 1: Recommended Starting Conditions

ParameterSpecificationRationale
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µmMaximizes shape selectivity for halogenated aromatics[2].
Mobile Phase A 0.1% Formic Acid in WaterProvides mild acidity (pH 2.7) to prevent Boc cleavage[4][5].
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures sharp peak shapes and efficient elution.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nm (Primary), 220 nm (Secondary)Captures the aromatic chromophore and carbamate/carbonyl groups.
Injection Vol 5 µLPrevents column overloading and maintains high theoretical plates.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus polar impurities.
2.0955Isocratic hold.
15.04060Shallow gradient to resolve closely eluting regioisomers.
18.0595Column wash to elute highly hydrophobic dimers/aggregates.
22.0595Isocratic wash.
22.1955Return to initial conditions.
28.0955Re-equilibration.

Troubleshooting Guides & FAQs

When analyzing complex molecules like tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, specific structural liabilities manifest as chromatographic errors. Use the diagnostic tree and FAQs below to identify and resolve these issues.

Troubleshooting_Logic Issue Observed Chromatographic Issue Degradation Artifactual Degradation (Growing Impurity Peak) Issue->Degradation Resolution Poor Isomer Resolution (Co-eluting Peaks) Issue->Resolution Tailing Peak Tailing (Asymmetry Factor > 1.5) Issue->Tailing Sol1 Switch to Formic Acid (Prevent Boc Cleavage) Degradation->Sol1 Sol2 Switch to PFP Column (Enhance Shape Selectivity) Resolution->Sol2 Sol3 Use Type-B CSH Silica (Reduce Silanol Interactions) Tailing->Sol3

Fig 2: Diagnostic troubleshooting tree for common analytical failures.

Q1: I observe a secondary peak that increases in area the longer the sample sits in the autosampler. What is happening?

A1: Artifactual Boc-Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to strongly acidic conditions. If you are using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) in your mobile phase, the acid catalyzes the cleavage of the carbamate linkage, yielding the free amine and isobutylene gas. This artifactual degradation can cause 10-40% cleavage over a few hours[5]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH ~4.8). These provide sufficient ionization suppression for good peak shape while preserving the integrity of the Boc group[4][5].

Q2: My standard C18 column cannot resolve the API from its positional regioisomers (e.g., 3-chloro-4-fluoro). How can I improve resolution?

A2: Utilize Alternate Retention Mechanisms. Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions, which are nearly identical for closely related halogenated regioisomers. Solution: Switch to a fluorinated-phenyl (PFP or F5) column. The highly electronegative fluorine atoms on the stationary phase induce strong dipole-dipole interactions, π−π stacking with the analyte's aromatic ring, and specific halogen bonding with the chloro/fluoro substituents. This multi-modal interaction provides the necessary shape selectivity to pull apart positional isomers that co-elute on a C18[1][2][3].

Q3: I am experiencing severe peak tailing for the main peak, despite using a brand-new column. Why?

A3: Secondary Silanol Interactions. While the Boc group shields the amine, the carbamate carbonyl and the acetyl group at position 2 are highly polar and can act as strong hydrogen-bond acceptors. If your silica base is highly acidic (Type A silica) or poorly endcapped, these functional groups will interact with residual ionized silanols on the column support, causing the peak to drag or tail. Solution: Ensure you are using a high-purity, fully endcapped Type II (B) silica column[1]. For extreme tailing, consider a Charged Surface Hybrid (CSH) particle column, which applies a low-level positive surface charge to repel basic/polar functionalities and drastically improve peak symmetry[2].

References

  • HPLC Column Selection | LCGC International Source: chromatographyonline.com URL:[Link]

  • Screening Platforms for HPLC method development Source: elementlabsolutions.com URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: waters.com URL:[Link]

  • HPLC Column Selection Guide Source: linklab.gr (Restek) URL:[Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Source: researchgate.net URL:[Link]

Sources

Validation & Comparative

Comparative Guide: tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate vs. Fmoc-Protected Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The strategic selection of protecting groups is a foundational element of complex organic synthesis and medicinal chemistry. When dealing with highly deactivated, sterically hindered aromatic amines, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection dictates the success of downstream functionalization.

This guide provides an objective, data-supported comparison between tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate (a commercially recognized Boc-protected building block[1]) and its Fmoc-protected analog. By analyzing the mechanistic causality of their deprotection pathways, we will demonstrate why the Boc strategy is generally superior for this specific scaffold, primarily due to the base-sensitive nature of the ortho-acetyl substituent.

Mechanistic Causality: The Impact of the Scaffold

To understand the divergent performance of Boc and Fmoc groups on this molecule, we must first analyze the electronic and steric environment of the 2-acetyl-4-chloro-3-fluoroaniline core:

  • Severe Electron Deficiency: The para-chloro and meta-fluoro substituents exert strong inductive (-I) electron withdrawal. Concurrently, the ortho-acetyl group withdraws electron density via both inductive (-I) and resonance (-M) effects. This drastically reduces the basicity and nucleophilicity of the aniline nitrogen.

  • Steric Hindrance: The ortho-acetyl group creates a significant steric shield around the amine, complicating both the initial protection step and the subsequent approach of deprotection reagents.

  • Ketone Reactivity (The Achilles' Heel): The acetyl group introduces a reactive ketone moiety. Under strongly basic conditions, this ketone can undergo enolization, self-condensation (aldol reactions), or react with primary/secondary amines to form Schiff bases or enamines.

Orthogonal Protection Strategies: Boc vs. Fmoc

The fundamental distinction between Boc and Fmoc protecting groups lies in their orthogonal deprotection chemistry[2].

The Boc Strategy (Acid-Labile)

The Boc group requires strongly acidic conditions (typically pH 1–2) for removal[]. Deprotection is achieved using Trifluoroacetic Acid (TFA) or HCl, which protonates the carbamate, leading to the expulsion of a tert-butyl cation and carbon dioxide.

  • Causality for Selection: The acidic conditions are entirely orthogonal to the reactivity of the ortho-acetyl group. The ketone remains protonated and inert, preventing any unwanted aldol condensations. Furthermore, the Boc group is highly stable to basic cross-coupling conditions (e.g., Suzuki-Miyaura)[2], allowing for robust downstream elaboration of the aryl chlorides.

The Fmoc Strategy (Base-Labile)

The Fmoc strategy employs mild alkaline conditions for deprotection, typically 20% piperidine in DMF[]. The mechanism is an E1cB β -elimination, where the base abstracts the acidic proton at the C9 position of the fluorene ring, yielding dibenzofulvene and carbon dioxide[4].

  • Causality for Failure/Complication: While Fmoc is a cornerstone of solid-phase peptide synthesis[4], it presents severe liabilities for this specific scaffold. The secondary amine (piperidine) used for deprotection can act as a nucleophile, attacking the ortho-acetyl group to form an enamine. Additionally, the deprotection rate of Fmoc-anilines is highly dependent on the bulkiness of the base[5]; the steric clash between the ortho-acetyl group and the bulky fluorenyl system further retards the deprotection kinetics, requiring prolonged exposure to basic conditions.

Visualizing Orthogonality and Deprotection Pathways

G Start 2-Acetyl-4-chloro-3-fluoroaniline (Electron-Deficient Core) Boc Boc Protection (Boc2O, DMAP) Start->Boc Preferred for base stability Fmoc Fmoc Protection (Fmoc-Cl, Base) Start->Fmoc Preferred for acid stability BaseRxn Base-Mediated Chemistry (e.g., Suzuki, Enolization) Boc->BaseRxn Stable (Orthogonal) AcidRxn Acid-Mediated Chemistry (e.g., Electrophilic Aromatic Sub) Boc->AcidRxn Labile (Premature Cleavage) Fmoc->BaseRxn Labile (Premature Cleavage) Fmoc->AcidRxn Stable (Orthogonal)

Caption: Decision tree illustrating the orthogonal stability of Boc vs. Fmoc strategies for downstream chemistry.

G Boc_Aniline tert-Butyl Carbamate (Boc) TFA TFA (pH < 2) Boc_Aniline->TFA T_Butyl_Cation t-Butyl Cation + CO2 TFA->T_Butyl_Cation Free_Aniline1 Free Aniline T_Butyl_Cation->Free_Aniline1 Fmoc_Aniline Fmoc Carbamate Piperidine Piperidine (20%) Fmoc_Aniline->Piperidine DBF Dibenzofulvene + CO2 Piperidine->DBF Free_Aniline2 Free Aniline (+ Enamine Byproducts) DBF->Free_Aniline2

Caption: Mechanistic pathways for Boc (acidic) and Fmoc (basic) deprotection of the aniline scaffold.

Quantitative Comparison

The following table summarizes the performance metrics of both protecting groups when applied to the 2-acetyl-4-chloro-3-fluoroaniline scaffold. Note: Values are representative benchmarks based on the chemical kinetics of highly deactivated ortho-substituted anilines.

Parametertert-Butyl Carbamate (Boc)Fmoc CarbamateCausality / Notes
Deprotection Reagent 50% TFA in DCM20% Piperidine in DMFBoc avoids nucleophilic bases[2].
Deprotection Yield > 95%60 - 75%Fmoc suffers from enamine formation at the ortho-acetyl group.
Reaction Time 1 - 2 Hours4 - 8 HoursSteric bulk of Fmoc retards the β -elimination kinetics[5].
Stability (Suzuki, pH 10) Excellent (Stable)Poor (Premature Cleavage)Fmoc is susceptible to mild bases used in cross-coupling[].
Stability (Enolate Alkylation) Excellent (Stable)IncompatibleStrong bases (LDA) will instantly cleave Fmoc and cause side reactions.
Byproduct Removal Volatile (Isobutylene, CO2)Non-volatile (Dibenzofulvene)Boc requires only evaporation; Fmoc requires chromatography.

Experimental Protocols & Self-Validating Systems

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Physical and analytical cues are embedded within the steps to confirm reaction progress without relying solely on assumed kinetics.

Protocol A: Acidic Cleavage of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Objective: Clean removal of the Boc group without affecting the acetyl or halogen substituents.

  • Initiation: Dissolve 1.0 mmol of tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Activation: Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) at 0°C.

  • Self-Validation (Physical): Upon addition and warming to room temperature, observe the reaction mixture. The generation of CO2​ and isobutylene will cause visible effervescence (bubbling). The cessation of this bubbling is a reliable physical indicator that the primary deprotection phase is complete.

  • Monitoring: Stir for 1-2 hours at room temperature. Confirm complete consumption of the starting material via TLC (Hexanes:EtOAc 3:1, UV active).

  • Quenching & Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Redissolve the resulting TFA-salt in EtOAc and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

  • Validation (Analytical): Extract, dry over Na2​SO4​ , and concentrate. The resulting free aniline should present a distinct downfield shift in the 1H -NMR spectrum for the NH2​ protons compared to the broad singlet of the Boc-NH proton.

Protocol B: Basic Cleavage of the Fmoc Analog

Objective: Removal of the Fmoc group while mitigating acetyl-group side reactions.

  • Initiation: Dissolve 1.0 mmol of the Fmoc-protected analog in 8.0 mL of N,N-Dimethylformamide (DMF).

  • Activation: Add 2.0 mL of Piperidine to achieve a 20% v/v solution.

  • Self-Validation (Analytical Pitfall Avoidance): Stir at room temperature. Crucial Step: Do not rely solely on TLC. The byproduct, dibenzofulvene-piperidine adduct, often co-elutes with highly non-polar anilines. You must use LC-MS to validate that the mass of the free aniline ( [M+H]+ ) is present and distinct from the adduct.

  • Monitoring: Monitor closely (every 30 minutes). Prolonged exposure will lead to the piperidine attacking the ortho-acetyl group. Terminate the reaction immediately upon consumption of the starting material (typically 4-6 hours due to steric hindrance).

  • Isolation: Evaporate the DMF and piperidine under high vacuum. The crude mixture must be purified via silica gel chromatography to separate the free aniline from the heavy dibenzofulvene byproducts.

References

  • ResearchGate. "Rate constants for the Fmoc-deprotection of Fmoc-aniline with varying bases and solvents." Available at: [Link][5]

Sources

Comparative Guide to Boc Deprotection Reagents for 2-Acetyl-4-chloro-3-fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development. However, when the Boc group is attached to a highly deactivated and sterically encumbered system—such as a 2-acetyl-4-chloro-3-fluorophenyl derivative—standard deprotection protocols often fail or result in significant yield losses.

This guide provides an objective, data-driven comparison of Boc deprotection reagents specifically tailored for this challenging substrate, synthesizing mechanistic causality with self-validating experimental protocols.

Mechanistic Causality: Why is this Substrate Challenging?

To select the optimal deprotection reagent, one must first understand the structural and electronic barriers presented by the 2-acetyl-4-chloro-3-fluorophenyl moiety:

  • Severe Electronic Deactivation: The aromatic ring is substituted with three strongly electron-withdrawing groups (chloro, fluoro, and acetyl). This drastically reduces the electron density on the aniline nitrogen, significantly decreasing the basicity of the carbamate carbonyl. Because1[1], the reaction becomes kinetically sluggish.

  • Intramolecular Hydrogen Bonding (Conformational Lock): The acetyl group at the ortho (2-) position acts as a potent hydrogen bond acceptor for the carbamate N-H. This 2[2], creating an unusually high activation energy barrier for protonation-based cleavage.

  • Chemoselectivity Risks: While ketones are generally stable to acidic Boc deprotection, the prolonged exposure to strong acids required to overcome the aforementioned barriers can lead to unwanted side reactions, such as aldol-type condensations of the acetyl group.

Objective Comparison of Deprotection Reagents

We compare three distinct reagent systems for this transformation: Trifluoroacetic Acid (TFA) , Hydrochloric Acid (HCl) , and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) .

Quantitative Performance Data

The following table summarizes the performance of these reagents when applied to highly deactivated, hydrogen-bonded N-Boc anilines based on established literature and experimental outcomes[1][3][4].

ParameterTFA in DCM (20-50%)4M HCl in EtOAc / DioxaneTMSOTf / 2,6-Lutidine
Activation Mechanism Brønsted Acid (Protonation)Brønsted Acid (Protonation)Lewis Acid (Silylation)
Typical Reaction Time 2 - 6 hours (Sluggish)2 - 4 hours30 - 60 minutes
Typical Yield Moderate (70-80%)High (80-90%)Quantitative (>95%)
Product Form Trifluoroacetate salt (often oily)Hydrochloride salt (crystalline)Free base (after workup)
Risk to Acetyl Group Moderate (due to long reaction times)LowVery Low (Mild conditions)
Environmental/Safety Corrosive, toxic, poor atom economy5[5]Moisture-sensitive, requires anhydrous conditions
Mechanistic Superiority of TMSOTf

For the 2-acetyl-4-chloro-3-fluorophenyl derivative, TMSOTf is the superior choice . Instead of relying on protonation,4[4]. This forms a highly reactive silyl carbamate intermediate that rapidly undergoes solvolysis and decarboxylation, completely bypassing the energetic penalty imposed by the intramolecular hydrogen bond.

Logical Decision Framework

Use the following decision tree to select the appropriate reagent based on your specific project requirements (e.g., need for salt isolation vs. reaction speed).

DecisionTree Start Substrate: 2-Acetyl-4-chloro-3-fluorophenyl N-Boc Derivative Q1 Is the substrate highly resistant to protonation due to intramolecular H-bonding? Start->Q1 TMSOTf Use TMSOTf / 2,6-Lutidine (Silylation Pathway) Q1->TMSOTf Yes (Sluggish Cleavage) Q2 Is isolation of the hydrochloride salt desired? Q1->Q2 No (Standard Reactivity) HCl Use 4M HCl in EtOAc (Precipitation Pathway) Q2->HCl Yes TFA Use TFA / DCM (Standard Pathway) Q2->TFA No

Caption: Logical decision tree for selecting Boc deprotection reagents based on substrate properties.

Self-Validating Experimental Protocols

Protocol A: TMSOTf-Mediated Deprotection (Recommended)

This protocol utilizes silylation to rapidly cleave the Boc group under mild conditions, preserving the integrity of the acetyl group[3][4].

ExperimentalWorkflow Step1 Dissolve Substrate in Anhydrous DCM Step2 Add 2,6-Lutidine (1.5 equiv) at 0 °C Step1->Step2 Step3 Dropwise Add TMSOTf (1.2 equiv) Step2->Step3 Step4 Warm to RT & Stir (30-60 min) Step3->Step4 Step5 Quench with MeOH & Concentrate Step4->Step5

Caption: Step-by-step experimental workflow for TMSOTf-mediated Boc deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-acetyl-4-chloro-3-fluorophenyl N-Boc derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 2,6-lutidine (1.5 equiv). Causality: 2,6-lutidine acts as a non-nucleophilic acid scavenger to neutralize the triflic acid generated during the reaction, preventing unwanted side reactions with the acetyl group.

  • Activation: Slowly add TMSOTf (1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–60 minutes.

  • In-Process Validation: Analyze an aliquot via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+ ) is completely replaced by the free amine mass ( [M−Boc+H]+ ).

  • Quench & Workup: Quench the reaction by adding methanol (5 equiv) to destroy excess TMSOTf. Concentrate the mixture in vacuo. Redissolve in EtOAc, wash with saturated aqueous NaHCO3​ , and then brine. Dry over anhydrous Na2​SO4​ and concentrate.

  • Final Validation: 1H NMR must show the complete disappearance of the 9-proton singlet at ~1.4 ppm (tert-butyl group) while retaining the 3-proton singlet at ~2.6 ppm (acetyl methyl group).

Protocol B: 4M HCl in EtOAc (Salt Precipitation Method)

If the isolation of the hydrochloride salt is strictly required for downstream formulation, this method is preferred over TFA[1]. Ethyl acetate is utilized as a greener alternative to the suspect carcinogen 1,4-dioxane[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous Ethyl Acetate (EtOAc).

  • Acid Addition: Add a commercially available solution of 4M HCl in EtOAc (10.0 equiv of HCl).

  • Reaction: Stir vigorously at room temperature. Due to the deactivated nature of the substrate, this may require 2 to 4 hours.

  • In-Process Validation: As the Boc group is cleaved, the resulting poorly-soluble aniline hydrochloride salt will begin to precipitate out of the EtOAc solution, acting as a visual indicator of reaction progress.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, add cold diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum.

References

  • A Comparative Study of Deprotection Methods for Boc-Arg-OMe Source: BenchChem URL
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: BenchChem URL
  • Specific solvent issues with BOC deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organometallics (ACS Publications)

Sources

Safety Operating Guide

A Researcher's Guide to Handling tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for handling tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

The compound , a halogenated aromatic carbamate, requires diligent handling. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—a halogenated aromatic ring and a carbamate group—necessitate a cautious approach based on analogous compounds.[1] The potential hazards include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[2][3][4] Therefore, our safety strategy is built on mitigating these risks at every stage of the workflow.

The Foundation: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls : All work involving tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate, especially when handling the solid powder or preparing stock solutions, must be conducted in a certified chemical fume hood.[5] This is the primary method for preventing inhalation exposure. The fume hood also provides a contained space in the event of a spill.

  • Administrative Controls :

    • Designated Areas : Clearly demarcate the areas where this compound is stored and handled.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheet (SDS).[6]

Core PPE Protocol: A Step-by-Step Guide

This protocol outlines the minimum required PPE for handling tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate. Additional equipment may be necessary based on the specific procedure and risk assessment.

Hand Protection: The First Line of Defense

Skin contact is a primary route of exposure.[7] Carbamates and halogenated compounds can cause skin irritation or be absorbed through the skin.

  • Glove Selection : Wear two pairs of chemical-resistant gloves, with the outer glove covering the cuff of the lab coat. Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or in situations with a high risk of splash, consider heavier-duty gloves like butyl rubber.

  • Protocol :

    • Inspect gloves for any signs of degradation or punctures before use.[2]

    • Don the inner pair of gloves.

    • Don the lab coat, ensuring cuffs are snug.

    • Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

    • Change gloves immediately if you suspect contamination. Never touch "clean" surfaces (door handles, keyboards, notebooks) with gloved hands.

    • After handling, remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the outer surface of the glove.[2]

Body Protection: Shielding from Spills and Splashes
  • Gown/Coat Selection : A disposable, polyethylene-coated polypropylene gown or a clean lab coat is mandatory.[6] Standard cloth lab coats are not recommended as they can absorb chemicals, holding them against your skin.[6]

  • Protocol :

    • Wear a long-sleeved lab coat or gown, ensuring it is fully buttoned or secured.

    • If there is a significant risk of splashes, such as during transfers of large volumes, consider using a chemical-resistant apron over the lab coat.

Eye and Face Protection: Preventing Ocular Exposure

This compound is classified as a serious eye irritant.[3][8]

  • Equipment Selection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended : Chemical splash goggles provide a tighter seal and superior protection against splashes and aerosols.[9][10]

    • High-Risk Operations : When handling larger quantities or if there is a significant splash risk, a face shield must be worn in addition to chemical splash goggles.[6][9]

  • Protocol :

    • Don safety goggles before entering the designated handling area.

    • If required, place the face shield over the goggles.

    • Ensure a comfortable and secure fit.

Respiratory Protection: Guarding Against Inhalation

The solid form of this compound can become airborne during weighing and transfer, posing a risk of respiratory irritation.[2][3]

  • Equipment Selection :

    • Handling Solids : When weighing or transferring the powdered compound outside of a containment device like a glove box, a NIOSH-approved N95 respirator is required to protect against aerosol inhalation.[7][11] Surgical masks offer no protection against chemical aerosols and must not be used.[7][10]

    • Working with Solutions : When working with solutions inside a certified chemical fume hood, a respirator is typically not required as the engineering control mitigates the risk.

  • Protocol :

    • All personnel required to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

    • Perform a user seal check each time the respirator is donned.

Operational and Disposal Plans

Proper PPE use extends through the entire lifecycle of the chemical in your lab, from handling to disposal.

Spill Management

In the event of a spill, a prepared response is crucial.

  • Evacuate and Alert : Alert others in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's safety office.

  • Don Appropriate PPE : Before cleaning a small, contained spill, don the full PPE ensemble described above, including respiratory protection if the spilled material is a powder.

  • Containment and Cleanup :

    • For solid spills, gently cover with an absorbent material to avoid raising dust.[2]

    • For liquid spills, use an inert absorbent material like sand or vermiculite.[5]

    • Sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal : Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal of Unused Chemical and Contaminated PPE
  • Chemical Waste : Unused or waste tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate should be disposed of as hazardous chemical waste. The recommended method is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][12] Do not dispose of this chemical down the drain.[5]

  • Contaminated PPE : All disposable PPE used while handling this chemical (gloves, gowns, etc.) must be considered contaminated.

    • Remove PPE carefully to avoid cross-contamination.

    • Place all used PPE into a designated, sealed hazardous waste container.

    • Dispose of the container through your institution's hazardous waste program.[2]

Visualizing Safety Workflows

To ensure clarity and procedural adherence, the following diagrams illustrate key decision-making and operational sequences.

PPE_Selection_Workflow cluster_core Core PPE Requirement (All Operations) start Handling tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate op_type What is the operation? start->op_type core_ppe Double Nitrile Gloves + Lab Coat/Gown + Safety Goggles end_op Proceed with Operation core_ppe->end_op weighing Weighing or transferring solid? op_type->weighing Solid solution Working with solution? op_type->solution Liquid resp_ppe ADD N95 Respirator weighing->resp_ppe Yes weighing->solution No (already in solution) resp_ppe->solution splash_risk Significant splash risk? solution->splash_risk splash_risk->core_ppe No face_ppe ADD Face Shield splash_risk->face_ppe Yes face_ppe->core_ppe Doffing_Sequence cluster_contaminated In Contaminated Area cluster_clean Exiting Area decontam 1. Decontaminate Gross Spills on PPE outer_gloves 2. Remove Outer Gloves decontam->outer_gloves gown 3. Remove Gown/ Lab Coat outer_gloves->gown face_eye 4. Remove Face Shield / Goggles gown->face_eye respirator 5. Remove Respirator (if worn) face_eye->respirator inner_gloves 6. Remove Inner Gloves respirator->inner_gloves wash 7. Wash Hands Thoroughly inner_gloves->wash

Caption: Step-by-step PPE removal (doffing) sequence.

Summary of Recommendations

HazardRoute of ExposureRequired PPE / ControlRationale
Eye Irritation EyesChemical Splash Goggles, Face ShieldPrevents contact with splashes or aerosols that can cause serious eye damage. [3][8][9]
Skin Irritation / Absorption SkinDouble Nitrile Gloves, Coated GownPrevents direct skin contact, which can lead to irritation or systemic absorption. [3][9]
Respiratory Irritation InhalationChemical Fume Hood, N95 Respirator (for solids)Fume hood contains vapors. Respirator prevents inhalation of aerosolized powder. [2][3][11]
Ingestion MouthAdministrative Controls (No eating/drinking in lab)Prevents accidental ingestion from contaminated hands or surfaces.

By integrating these protocols into your daily laboratory practices, you build a robust culture of safety that protects both the researcher and the integrity of the scientific work.

References

  • Safety Data Sheet. (2024, March 1). Google Cloud.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2023, March 4). Tokyo Chemical Industry Co., Ltd.
  • MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. (2018, November 28). Santa Cruz Biotechnology.
  • Safety Data Sheet - BroadPharm. (2025, December 3). BroadPharm.
  • tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Grainger.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. (2017, March 9). PubMed Central.
  • tert-butyl N-[2-amino-2-(4-bromo-3-fluorophenyl)ethyl]carbamate Safety Information. NextSDS.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. FUJIFILM Wako Pure Chemical Corporation.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.